JYL-273
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
[2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4S/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-34-25(32)28(4,5)6)17-30-26(35)29-16-20-10-13-23(31)24(15-20)33-7/h8-13,15,21,31H,14,16-18H2,1-7H3,(H2,29,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDDDOENZEUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430957 | |
| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289902-71-2 | |
| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
JYL-273: An In-Depth Technical Guide on its Mechanism of Action at TRPV1 Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in the peripheral and central nervous systems. While detailed public research on the specific molecular interactions of this compound with the TRPV1 channel is limited, this guide synthesizes the available information and provides a framework for understanding its mechanism of action based on its known functional effects and the broader knowledge of TRPV1 pharmacology. This compound exhibits a potent agonistic activity, characterized by an IC50 of 361 nM in Chinese Hamster Ovary (CHO) cells expressing the TRPV1 channel.[1] A notable characteristic of this compound is its capacity to induce profound desensitization of the TRPV1 channel, a property that makes it a compound of interest for research into pain modulation and conditions associated with TRPV1 hyperactivity.
Introduction to this compound and TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal sensor, activated by a variety of stimuli including heat (>43°C), protons (acidic pH), and endogenous and exogenous chemical ligands. The most well-known of these is capsaicin (B1668287), the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, eliciting sensations of pain and heat.
This compound has been identified as a potent agonist of the TRPV1 channel.[1] Its chemical structure and properties suggest it interacts with the channel to induce a conformational change that opens the ion pore. The primary focus of the available research has been on its functional outcomes, particularly its ability to desensitize the TRPV1 channel to subsequent stimuli.
Quantitative Data on this compound Activity
The available quantitative data for this compound is limited but provides key insights into its potency and efficacy as a TRPV1 agonist.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 361 nM | CHO-TRPV1 cells | [1] |
| Effective Concentration Range for Desensitization | 0.1 nM - 1 µM | Isolated rat skeletal muscle arteries |
Mechanism of Action of this compound
Based on its classification as a potent agonist and its observed effects, the mechanism of action of this compound at the TRPV1 channel can be inferred to involve the following key steps:
Binding and Channel Gating
While the precise binding site of this compound on the TRPV1 channel has not been publicly elucidated, it is hypothesized to interact with the same or an overlapping binding pocket as other vanilloid agonists like capsaicin and resiniferatoxin. This binding event is believed to induce a conformational change in the channel protein, leading to the opening of the ion-conducting pore.
Ion Influx and Neuronal Depolarization
Upon channel opening, there is a significant influx of cations, most notably Ca2+ and Na+, down their electrochemical gradients. This influx of positive charge leads to the depolarization of the neuronal membrane. If the depolarization reaches the threshold, it will trigger the firing of action potentials, leading to the propagation of a signal to the central nervous system.
TRPV1 Desensitization
A key feature of this compound's action is its ability to induce profound and complete desensitization of the TRPV1 channel. This phenomenon, where the channel becomes unresponsive to subsequent stimuli, is a hallmark of potent TRPV1 agonists. The desensitization process is complex and can occur through multiple mechanisms:
-
Calcium-dependent dephosphorylation: The influx of Ca2+ upon TRPV1 activation can activate calcium-dependent phosphatases, such as calcineurin. These phosphatases can dephosphorylate the TRPV1 channel, reducing its sensitivity to agonists.
-
Channel internalization: Prolonged or strong activation of TRPV1 can lead to the internalization of the channel from the plasma membrane into the cell, thereby reducing the number of available receptors on the cell surface.
-
Depletion of signaling molecules: The signaling cascade initiated by TRPV1 activation can lead to the depletion of key molecules, such as phosphatidylinositol 4,5-bisphosphate (PIP2), which are necessary for channel function.
One study demonstrated that while this compound did not elicit vasoconstriction in isolated skeletal muscle arteries, it effectively desensitized the TRPV1 channels in this tissue to a subsequent challenge with capsaicin. This suggests that this compound is a full agonist in terms of its ability to induce desensitization, even if it does not produce a measurable functional response in all tissues or assays.
Signaling Pathways
The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium.
Caption: Proposed signaling pathway for this compound action on TRPV1 channels.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on the available information and standard methodologies for studying TRPV1 agonists, the following protocols can be outlined.
Cell Culture and Transfection (for in vitro assays)
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous channel expression.
-
Transfection: Cells are transiently or stably transfected with a plasmid encoding the full-length human or rat TRPV1 channel. A co-transfection with a fluorescent reporter like GFP can be used to identify transfected cells.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Calcium Imaging Assay
This assay measures the increase in intracellular calcium concentration upon TRPV1 activation.
-
Cell Preparation: Transfected cells are plated on glass-bottom dishes or 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at room temperature or 37°C in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Image Acquisition: A fluorescence microscope or a plate reader equipped with a fluidics system is used to measure baseline fluorescence.
-
Agonist Application: this compound is applied at various concentrations, and the change in fluorescence intensity is recorded over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 or IC50.
Caption: General workflow for a calcium imaging assay to assess this compound activity.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion currents flowing through the TRPV1 channels.
-
Cell Preparation: Transfected cells are plated at a low density on glass coverslips.
-
Recording Setup: A patch-clamp amplifier, micromanipulator, and perfusion system are required.
-
Pipette Solution (Intracellular): Contains a physiological concentration of ions (e.g., K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP).
-
Bath Solution (Extracellular): Contains a physiological salt solution (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: this compound is applied via the perfusion system, and the resulting inward current is recorded.
-
Data Analysis: The amplitude, kinetics of activation, and desensitization of the current are analyzed.
Artery Vasoreactivity and Desensitization Assay
This ex vivo assay assesses the functional effect of this compound on blood vessel diameter and channel desensitization.
-
Tissue Preparation: Isolation of small arteries (e.g., skeletal muscle arterioles) from a laboratory animal (e.g., rat).
-
Cannulation and Pressurization: The artery is mounted on two glass micropipettes in a myograph chamber and pressurized to a physiological level.
-
Measurement: The diameter of the artery is continuously monitored using a video camera attached to a microscope.
-
Agonist Application: Cumulative doses of this compound (e.g., 0.1 nM to 1 µM) are added to the bath, and changes in vessel diameter are recorded.
-
Desensitization Protocol: After a washout period, a maximal concentration of capsaicin is applied to assess the responsiveness of the TRPV1 channels. A lack of response indicates desensitization.
Conclusion
This compound is a potent TRPV1 agonist characterized by its ability to induce profound channel desensitization. While the publicly available data on its specific molecular interactions and signaling pathways are limited, its functional profile suggests it acts as a powerful tool for studying TRPV1 function and its role in various physiological and pathophysiological processes. Further research is warranted to fully elucidate its binding mode, the specific downstream signaling cascades it activates, and its potential therapeutic applications. The experimental frameworks provided in this guide offer a starting point for researchers aiming to further investigate the intricate mechanism of action of this compound on TRPV1 channels.
References
An In-depth Technical Guide to JYL-273: A Potent TRPV1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and presumed synthesis route of JYL-273, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of the TRPV1 channel.
Core Chemical Properties of this compound
This compound is recognized as a powerful agonist of the VR1 (TRPV1) receptor.[1][2] Its fundamental chemical and physical properties are summarized below, providing a foundational understanding of the molecule for research and experimental purposes.
| Property | Value | Source |
| CAS Number | 289902-71-2 | [1][2] |
| Molecular Formula | C28H40N2O4S | [1][2] |
| Molecular Weight | 500.7 g/mol | [1][2] |
| Pharmacological Target | Transient Receptor Potential Vanilloid 1 (TRPV1) | [1][2] |
| Reported Activity | Potent Agonist | [1][2] |
Presumed Synthesis Route
While the specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a generalized synthetic approach for potent vanilloid-based TRPV1 agonists can be inferred from established organic chemistry principles and published syntheses of analogous compounds. A plausible retrosynthetic analysis suggests a convergent synthesis strategy, likely involving the formation of an amide or a similar linkage between a vanilloid headgroup and a lipophilic side chain.
A representative, hypothetical synthesis could involve the following key steps:
-
Synthesis of the Vanilloid Amine Moiety: This would likely start from a commercially available vanillin (B372448) derivative, which would undergo functional group manipulations to introduce an amine group at the appropriate position. This could involve reactions such as reductive amination or conversion of a carboxylic acid to an amide followed by reduction.
-
Synthesis of the Lipophilic Side Chain Acid Chloride: The synthesis of the second key fragment would involve the preparation of a long-chain carboxylic acid with the desired structural features, followed by its conversion to a more reactive acid chloride, typically using reagents like thionyl chloride or oxalyl chloride.
-
Coupling Reaction: The final step would be the coupling of the vanilloid amine with the lipophilic acid chloride under basic conditions to form the final amide product, this compound. Purification would likely be achieved through column chromatography.
The TRPV1 Signaling Pathway: The Mechanism of Action for this compound
As a potent TRPV1 agonist, this compound is presumed to exert its effects by directly binding to and activating the TRPV1 ion channel. This channel is a non-selective cation channel predominantly expressed on the sensory neurons. Its activation leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the sensation of pain and heat.
The activation of TRPV1 by an agonist like this compound triggers a cascade of intracellular signaling events. The initial influx of calcium acts as a second messenger, activating a host of downstream signaling molecules. This can lead to the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) from the sensory nerve endings. Prolonged activation of TRPV1, however, leads to a desensitization of the channel and a subsequent reduction in pain signaling, a phenomenon that is exploited for therapeutic purposes.
References
JYL-273: A Potent TRPV1 Agonist for Advanced Pain and Nociception Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and neurogenic inflammation. With a reported high potency, in some cases exceeding that of the well-known agonist capsaicin (B1668287), this compound serves as a critical tool for researchers investigating the mechanisms of nociception and developing novel analgesic therapies. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, primary research applications, and detailed experimental protocols for its use in both in vitro and in vivo studies.
Introduction to this compound
This compound is a synthetic small molecule specifically designed to activate the TRPV1 receptor. The TRPV1 channel, often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Its activation by various stimuli, including heat, protons (low pH), and endogenous and exogenous ligands, leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain.[2]
The paradoxical analgesic effect of TRPV1 agonists stems from their ability to induce receptor desensitization after prolonged exposure.[3] This phenomenon makes potent agonists like this compound valuable for studying the intricate processes of pain signaling, neuronal sensitization, and the development of peripheral neuropathies.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 289902-71-2 | [4] |
| Molecular Formula | C₂₈H₄₀N₂O₄S | [4] |
| Molecular Weight | 500.7 g/mol | [4] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [5] |
Mechanism of Action and Primary Research Uses
This compound exerts its effects by directly binding to and activating the TRPV1 channel. This activation leads to a cascade of intracellular events, making it a powerful tool for a variety of research applications.
Mechanism of Action
The activation of the TRPV1 channel by this compound initiates a series of well-characterized downstream events:
-
Channel Opening and Cation Influx: this compound binding induces a conformational change in the TRPV1 channel, opening its pore and allowing the influx of cations, most notably Ca²⁺ and Na⁺.[2]
-
Neuronal Depolarization: The influx of positive ions leads to the depolarization of the sensory neuron's membrane potential.
-
Action Potential Generation: If the depolarization reaches the neuron's threshold, it triggers the firing of action potentials that propagate along the axon to the central nervous system, signaling pain.
-
Neuropeptide Release: The increase in intracellular Ca²⁺ in the presynaptic terminals of sensory neurons stimulates the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[6][7] These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation and plasma extravasation.
-
Desensitization: Prolonged or repeated application of this compound leads to the desensitization of the TRPV1 channel, rendering it less responsive to subsequent stimuli.[3] This is a key mechanism underlying the analgesic properties of TRPV1 agonists.
Primary Research Uses
-
Pain and Nociception Studies: this compound is instrumental in elucidating the molecular and cellular mechanisms of pain perception. It is used to study the role of TRPV1 in various pain states, including inflammatory, neuropathic, and thermal pain.
-
Neurogenic Inflammation Research: By triggering the release of Substance P and CGRP, this compound serves as a tool to investigate the processes of neurogenic inflammation and its contribution to pathological conditions.[6][7]
-
Analgesic Drug Development: The desensitizing effect of potent TRPV1 agonists makes them attractive candidates for the development of novel analgesics. This compound can be used as a reference compound in the screening and characterization of new pain therapeutics.[3]
-
TRPV1 Channel Biophysics and Pharmacology: this compound is used to study the structure-function relationship of the TRPV1 channel, including its gating mechanisms, ion selectivity, and modulation by other signaling molecules.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common experimental paradigms. Researchers should optimize these protocols for their specific cell types, tissues, and experimental conditions.
In Vitro Studies
HEK293 cells are commonly used for heterologous expression of TRPV1 channels due to their low endogenous expression of ion channels.
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transient Transfection: For transient expression of TRPV1, transfect HEK293 cells with a mammalian expression vector encoding the human TRPV1 channel using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.
Calcium imaging is a widely used technique to measure the activity of TRPV1 channels in response to agonists.
-
Cell Preparation: Seed TRPV1-expressing HEK293 cells on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM), in a physiological saline solution (e.g., Ringer's solution) for 30-60 minutes at 37°C.[8]
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a perfusion system. Acquire baseline fluorescence for a few minutes before applying this compound at the desired concentration.
-
Data Analysis: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
| Parameter | Recommended Value/Solution |
| Cells | HEK293 cells transiently expressing TRPV1 |
| Calcium Indicator | Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM) |
| Loading Time | 30-60 minutes at 37°C |
| Extracellular Solution | Ringer's solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 |
| This compound Concentration | 10 nM - 10 µM (for dose-response studies) |
Patch-clamp electrophysiology allows for the direct measurement of ion currents through the TRPV1 channel.
-
Cell Preparation: Use TRPV1-expressing HEK293 cells or dissociated dorsal root ganglion (DRG) neurons.
-
Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Stimulation: Apply this compound via a perfusion system and record the resulting inward current.
-
Data Analysis: Measure the amplitude and kinetics of the this compound-evoked current.
| Parameter | Recommended Solution/Value |
| Cells | TRPV1-expressing HEK293 cells or DRG neurons |
| External Solution (in mM) | 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 |
| Internal Solution (in mM) | 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 |
| Holding Potential | -60 mV |
| This compound Concentration | 10 nM - 10 µM (for dose-response studies) |
In Vivo Studies
In vivo studies are crucial for understanding the physiological effects of this compound in a whole-organism context.
Commonly used rodent models to assess the analgesic effects of this compound include:
-
Formalin Test: Involves the subcutaneous injection of formalin into the paw, which induces a biphasic pain response. This compound can be administered prior to the formalin injection to assess its effect on nocifensive behaviors (licking, biting, flinching).
-
Carrageenan-induced Inflammatory Pain: Injection of carrageenan into the paw induces inflammation and hyperalgesia. This compound can be tested for its ability to reduce thermal or mechanical hyperalgesia in this model.
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Models: These are surgical models of neuropathic pain. The efficacy of this compound in alleviating mechanical allodynia and thermal hyperalgesia can be evaluated in these models.
The release of Substance P and CGRP can be measured from spinal cord tissue or peripheral tissues following stimulation with this compound.
-
Tissue Preparation: Isolate spinal cord slices or peripheral tissues (e.g., skin, dura mater) from rodents.
-
Stimulation: Incubate the tissue in artificial cerebrospinal fluid (aCSF) and stimulate with this compound at various concentrations.
-
Quantification: Collect the supernatant and measure the concentration of Substance P or CGRP using an enzyme-linked immunosorbent assay (ELISA) kit.
| Parameter | General Guideline |
| Animal Model | Mouse or Rat |
| Route of Administration | Intradermal, subcutaneous, intraperitoneal, or oral |
| Vehicle | Dependent on the route of administration, often a mixture of DMSO, Tween 80, and saline |
| This compound Dose | Requires dose-finding studies, typically in the range of 0.1 - 30 mg/kg |
| Behavioral Readouts | Paw withdrawal latency/threshold, licking/biting time, vocalization |
| Biochemical Readouts | Substance P and CGRP levels in tissue perfusates or homogenates |
Quantitative Data
While extensive quantitative data for this compound is not widely published in peer-reviewed literature, some key values have been reported by suppliers.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | CHO-TRPV1 | 361 nM | MedchemExpress |
Note: IC₅₀ is often used interchangeably with EC₅₀ for agonists in the context of potency measurement in competitive binding or functional assays.
For comparison, the EC₅₀ of capsaicin for TRPV1 activation is typically in the range of 100-700 nM, depending on the experimental system.
Conclusion
This compound is a valuable pharmacological tool for the study of TRPV1 and its role in pain and neurogenic inflammation. Its high potency makes it an excellent probe for investigating the intricacies of nociceptive signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. As with any potent bioactive compound, careful experimental design and optimization are crucial for obtaining reliable and reproducible results. The continued investigation of this compound and similar compounds will undoubtedly contribute to a deeper understanding of pain pathophysiology and the development of more effective analgesic therapies.
References
- 1. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medkoo.com [medkoo.com]
- 6. Capsaicin-stimulated release of substance P from cultured dorsal root ganglion neurons: involvement of two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
JYL-273: A Potent TRPV1 Agonist for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Compound Information
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor.[1] As a research tool, this compound is valuable for investigating the physiological and pathophysiological roles of TRPV1 activation. The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 289902-71-2 | [1] |
| Molecular Formula | C28H40N2O4S | [1] |
| Molecular Weight | 500.7 g/mol | [1] |
| Description | A potent VR1 (TRPV1) agonist with reported high potency over capsaicin. | [1] |
Molecular Structure
The molecular structure of this compound is provided below.
[Image of the molecular structure of this compound would be placed here if available] Caption: Molecular structure of this compound.
Mechanism of Action: TRPV1 Agonism
This compound exerts its effects by binding to and activating the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons. Activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), which depolarizes the neuron and initiates a cascade of downstream signaling events. This initial activation is often followed by a period of desensitization, where the receptor becomes refractory to further stimulation, a key aspect of its therapeutic potential in pain management.
Experimental Protocols
In Vitro Characterization
4.1.1. Cell-Based Calcium Influx Assay
This assay is a primary method for quantifying the potency and efficacy of TRPV1 agonists.
Objective: To determine the concentration-response relationship of this compound in activating TRPV1 channels.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV1 receptor (hTRPV1) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer for a specified time at 37°C.
-
Compound Addition: A dilution series of this compound is prepared. The automated liquid handler adds the compound solutions to the cell plate.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. The increase in fluorescence corresponds to the influx of calcium upon TRPV1 activation.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (half-maximal effective concentration).
4.1.2. Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the ion channel activity in response to an agonist.
Objective: To measure the ion currents elicited by this compound through TRPV1 channels.
Methodology:
-
Cell Preparation: HEK293 cells expressing hTRPV1 are plated on coverslips.
-
Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the entire cell.
-
Compound Application: this compound is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition: The current flowing across the cell membrane is recorded at a fixed membrane potential (voltage-clamp mode).
-
Data Analysis: The amplitude and kinetics of the this compound-induced currents are analyzed to characterize the agonist's effect on channel gating.
In Vivo Models
4.2.1. Nocifensive Behavior Assay (e.g., Paw Licking/Flinching)
This model assesses the pain-inducing (nocifensive) effects of a TRPV1 agonist.
Objective: To evaluate the in vivo potency of this compound in eliciting pain-related behaviors.
Methodology:
-
Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment.
-
Compound Administration: this compound, dissolved in a suitable vehicle, is injected into the plantar surface of the hind paw.
-
Behavioral Observation: The animal is observed for a defined period, and the time spent licking, flinching, or lifting the injected paw is recorded.
-
Data Analysis: The duration of nocifensive behaviors is quantified and compared across different doses of this compound.
Signaling Pathways
Activation of the TRPV1 receptor by an agonist such as this compound can initiate several downstream signaling cascades. The following diagrams illustrate potential pathways involved.
Caption: TRPV1 activation by this compound leading to neuronal depolarization.
The influx of calcium is a critical second messenger that can trigger further intracellular signaling pathways, including the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Downstream signaling cascades initiated by calcium influx.
Applications in Drug Development and Research
This compound, as a potent TRPV1 agonist, is a valuable tool for:
-
Target Validation: Investigating the role of TRPV1 in various disease models, including chronic pain, inflammation, and metabolic disorders.
-
Screening Assays: Serving as a reference compound in high-throughput screening campaigns to identify novel TRPV1 antagonists.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways and cellular consequences of sustained TRPV1 activation.
-
Desensitization Protocols: Studying the mechanisms of TRPV1 desensitization for the development of novel analgesic strategies.
Conclusion
This compound is a potent and valuable pharmacological tool for researchers in both academic and industrial settings. Its ability to specifically activate the TRPV1 receptor allows for the detailed investigation of this ion channel's function and its role in health and disease. The experimental protocols and signaling pathways outlined in this guide provide a framework for the effective utilization of this compound in a research context. As with any potent bioactive compound, appropriate safety precautions and handling procedures should be followed.
References
JYL-273 supplier information and purity standards
This technical guide provides an in-depth overview of JYL-273, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on supplier details, purity standards, and key experimental protocols.
Supplier Information and Purity Standards
This compound is available from several chemical suppliers catering to the research community. While no universal purity standard has been established for this compound, suppliers typically provide lot-specific purity data determined by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Researchers should always consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.
It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number for this compound. Santa Cruz Biotechnology lists the CAS number as 289902-71-2[1][2], while DC Chemicals lists it as 1391826-17-7[3]. Researchers should verify the correct CAS number with their chosen supplier.
Below is a summary of publicly available information from various suppliers.
| Supplier | Distributor(s) | Stated Purity | Analytical Method | CAS Number |
| DC Chemicals | - | 98.0%[3] | Not specified | 1391826-17-7[3] |
| MedChemExpress | Fisher Scientific | >98% (typical for similar compounds)[4] | HPLC/LCMS (inferred from CoA examples) | Not specified |
| Santa Cruz Biotechnology (SCBT) | - | Lot-specific; refer to Certificate of Analysis[1][2] | HPLC, 1H-NMR (inferred from CoA examples) | 289902-71-2[1][2] |
| TargetMol | BIOZOL, CymitQuimica | Not specified | Not specified | Not specified |
Experimental Protocols
This compound, as a TRPV1 agonist, is primarily studied through functional assays that measure the activation of the TRPV1 channel. The two most common methods are in vitro calcium imaging and whole-cell patch-clamp electrophysiology.
In Vitro Calcium Imaging Assay for TRPV1 Activation
This method provides a high-throughput-compatible assessment of TRPV1 activation by measuring the influx of calcium into cells expressing the receptor.
Objective: To determine the potency and efficacy of this compound in activating TRPV1 channels by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably or transiently expressing human or rodent TRPV1
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM or Fura-2 AM calcium-sensitive dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Capsaicin (positive control)
-
TRPV1 antagonist (e.g., Capsazepine, for validation)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Methodology:
-
Cell Culture: Culture TRPV1-expressing HEK293 cells in DMEM supplemented with 10% FBS and selection antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBS.
-
Aspirate the culture medium from the wells and wash once with HBS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing: After incubation, gently wash the cells two to three times with HBS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (capsaicin) in HBS to achieve the desired final concentrations.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound dilutions or control compounds to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-5 seconds for 2-5 minutes). The excitation/emission wavelengths for Fluo-4 are typically ~494/516 nm.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after compound addition (ΔF = F - F0).
-
Normalize the response by dividing ΔF by F0 (ΔF/F0).
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) value from the curve using non-linear regression.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPV1 channels upon activation by this compound, offering high-resolution data on channel gating and kinetics.
Objective: To directly measure the ion currents mediated by TRPV1 channels in response to this compound application.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 cells or dorsal root ganglion neurons) plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution: 140 mM KCl, 5 mM EGTA, 1 mM MgCl2, 10 mM HEPES, 2 mM Mg-ATP, pH adjusted to 7.2 with KOH.
-
This compound stock solution and dilutions in extracellular solution.
Methodology:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent TRPV1-expressing cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Gigaohm Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette. Apply gentle negative pressure to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current recording.
-
Apply this compound at various concentrations to the cell using the perfusion system.
-
Record the inward currents elicited by the activation of TRPV1 channels.
-
-
Data Acquisition and Analysis:
-
Acquire and digitize the current recordings using appropriate software.
-
Measure the peak amplitude of the inward current at each this compound concentration.
-
Construct a dose-response curve by plotting the current amplitude against the this compound concentration.
-
Calculate the EC50 value from the fitted curve.
-
Signaling Pathways and Experimental Workflows
TRPV1 Activation Signaling Pathway
This compound, as a TRPV1 agonist, initiates a signaling cascade that is central to nociception and thermoregulation. The binding of this compound to the TRPV1 channel induces a conformational change, opening the non-selective cation channel. This allows the influx of sodium (Na+) and, importantly, calcium (Ca2+) ions into the cell. The resulting depolarization of the neuronal membrane can trigger an action potential, transmitting a pain signal. The increase in intracellular Ca2+ also acts as a second messenger, activating various downstream signaling pathways.
References
JYL-273: A Technical Guide to its Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of JYL-273, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist. Due to the limited availability of public quantitative data, this document outlines a comprehensive experimental protocol for determining its solubility in various organic solvents. Furthermore, it details the compound's mechanism of action through the TRPV1 signaling pathway, illustrated with a corresponding diagram.
Solubility of this compound
Currently, publicly available information on the solubility of this compound is limited to qualitative descriptions. Further experimental determination is necessary to establish quantitative solubility in various organic solvents.
Data Presentation
Below is a summary of the available solubility information for this compound.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL or M) |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |
| Other Organic Solvents | Data not available | Data not available |
Experimental Protocol for Solubility Determination
For researchers seeking to quantify the solubility of this compound, the following is a detailed, generalized protocol based on the shake-flask method, a common technique for determining equilibrium solubility. This protocol can be adapted for various organic solvents.
Materials and Equipment:
-
This compound (solid form)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of the desired organic solvent to each vial. The amount of this compound should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or Molarity (mol/L).
-
Report the temperature at which the solubility was determined.
-
Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.
-
Mechanism of Action: TRPV1 Agonism
This compound functions as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons. It plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and certain endogenous and exogenous chemical compounds.
The activation of the TRPV1 receptor by an agonist like this compound leads to the opening of the ion channel. This allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The influx of these positively charged ions results in depolarization of the cell membrane, which in turn generates an action potential. This signal is then transmitted to the central nervous system, where it is perceived as a sensation, typically of heat and pain.
Prolonged activation of TRPV1 by an agonist can lead to a phenomenon known as desensitization, where the receptor becomes less responsive to further stimuli. This desensitization is a key mechanism underlying the analgesic effects of some TRPV1 agonists.
TRPV1 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the TRPV1 receptor by an agonist such as this compound.
Activation of the TRPV1 receptor by this compound.
A Comprehensive Technical Guide to the Stability and Storage of JYL-273
Disclaimer: Publicly available stability and storage data for the research compound JYL-273 is limited. This guide provides a framework based on general best practices for pharmaceutical compounds and established regulatory guidelines for stability testing. The information herein should be supplemented with in-house stability studies for definitive guidance.
Introduction to this compound
This compound is identified as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] As a research compound, its physicochemical properties and stability profile are not extensively documented in peer-reviewed literature. The molecular formula for this compound is C₂₈H₄₀N₂O₄S.[2] Given the absence of specific data, this document outlines recommended storage conditions and a comprehensive approach to determining the stability of this compound through a series of standardized experimental protocols.
Recommended Storage and Handling
In the absence of specific manufacturer recommendations, the following general guidelines for the storage and handling of novel research compounds should be followed to minimize degradation.
Table 2.1: General Recommended Storage Conditions for Research Compounds
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Reduces the rate of chemical degradation. |
| 2-8°C for short-term storage (days to weeks). | Suitable for frequently used stock solutions. | |
| Humidity | Store in a desiccator or a controlled low-humidity environment. | Minimizes hydrolysis of susceptible functional groups. |
| Light | Protect from light by using amber vials or storing in a dark place. | Prevents photochemical degradation. |
| Atmosphere | For compounds susceptible to oxidation, store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation. |
For handling, it is recommended to allow the container to equilibrate to room temperature before opening to prevent condensation. Solutions should be prepared fresh, and if stored, they should be kept at -20°C or -80°C.
Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a series of studies based on the International Council for Harmonisation (ICH) guidelines are recommended. These include forced degradation studies and long-term/accelerated stability studies.
Forced degradation (or stress testing) is undertaken to identify the likely degradation products and pathways of a substance. This information is crucial for developing stability-indicating analytical methods.
Table 3.1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours. |
| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24-48 hours. |
| Oxidation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 80°C for 48 hours. |
| Photostability | Expose a solution and solid this compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. |
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) and mass spectrometry (MS) detector, should be used to resolve the parent compound from all degradation products.
These studies are designed to predict the shelf-life of a drug substance under defined storage conditions.
Methodology:
-
Batch Selection: At least three batches of this compound should be used for the study.
-
Container Closure System: The compound should be stored in a container that simulates the proposed packaging for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, samples should be tested for appearance, purity (by a stability-indicating HPLC method), and content of any significant degradation products.
Hypothetical Signaling Pathway of this compound
As a TRPV1 agonist, this compound is expected to activate the TRPV1 channel, which is a non-selective cation channel. This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, causing depolarization and the generation of an action potential, which is transmitted to the central nervous system and perceived as a noxious stimulus (e.g., pain, heat).
Conclusion
References
The Role of JYL-273 in Nociception and Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociceptive signaling and pain pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its interaction with TRPV1 and the subsequent signaling cascades. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the involved pathways to facilitate further research and development in the field of analgesics.
Introduction to this compound and TRPV1
This compound is a synthetic compound identified as a potent agonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor. The TRPV1 channel is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands. Activation of TRPV1 leads to a depolarizing influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which in turn initiates the propagation of pain signals to the central nervous system. Due to its central role in pain sensation, TRPV1 is a significant target for the development of novel analgesic drugs.
Quantitative Data on this compound Activity
The available quantitative data on the biological activity of this compound primarily comes from studies assessing its potency as a TRPV1 agonist. The following table summarizes the key findings from the study by Czikora et al. (2012).
| Parameter | Assay | Species | Value | Reference |
| Sensory TRPV1 Activation | Eye Wiping Assay | Rat | Increased number of wipes | [1] |
Note: Further quantitative data from established in vivo pain models such as the formalin test, hot plate test, or models of neuropathic pain are not currently available in the peer-reviewed scientific literature.
Experimental Protocols
Rat Eye Wiping Assay for Sensory TRPV1 Activation
This assay is utilized to assess the in vivo activation of sensory TRPV1 receptors in response to the topical application of agonists.
Principle: TRPV1 agonists applied to the eye surface activate trigeminal sensory nerve endings, eliciting a painful or irritant sensation that results in a quantifiable wiping motion by the animal's forelimb. The number of wipes is a direct measure of sensory neuron activation.
Methodology:
-
Animals: Male Wistar rats are used for this experiment.
-
Compound Administration: A 5 µL drop of the test compound solution (e.g., this compound dissolved in a suitable vehicle) is instilled onto the corneal surface of one eye.
-
Observation: Immediately following instillation, the number of wiping movements directed towards the treated eye with the ipsilateral forelimb is counted for a defined period, typically the first 60 seconds.
-
Data Analysis: The total number of eye wipes is recorded for each animal and compared between different treatment groups (e.g., vehicle control vs. This compound).
Signaling Pathways
This compound-Mediated TRPV1 Signaling in Nociceptive Neurons
As a TRPV1 agonist, this compound is presumed to initiate the same downstream signaling cascade as other known agonists like capsaicin. The binding of this compound to the TRPV1 channel induces a conformational change, leading to channel opening and subsequent cation influx.
Caption: this compound activates the TRPV1 signaling pathway in nociceptive neurons.
The influx of Ca²⁺ acts as a second messenger, activating various downstream signaling molecules, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calmodulin-dependent protein kinases (CaMKs). These kinases can phosphorylate TRPV1 and other intracellular targets, leading to receptor sensitization and potentiation of the pain signal. The depolarization of the neuronal membrane triggers the generation of action potentials that are transmitted along the axon to the central nervous system. At the central terminals in the spinal cord, this leads to the release of neurotransmitters such as Substance P and Calcitonin Gene-Related Peptide (CGRP), which further propagate the pain signal to higher brain centers.
Experimental Workflow
The general workflow for evaluating a novel compound like this compound for its effects on nociception is a multi-step process that progresses from in vitro characterization to in vivo behavioral assays.
Caption: A typical experimental workflow for characterizing a novel analgesic compound.
Conclusion and Future Directions
This compound is a valuable research tool for probing the function of the TRPV1 receptor in nociception. The available data from the rat eye wiping assay confirms its activity as a sensory TRPV1 agonist. However, a significant knowledge gap exists regarding its effects in established models of persistent and neuropathic pain. Future research should focus on evaluating this compound in a broader range of in vivo pain models to fully characterize its analgesic or pro-nociceptive potential. Such studies will be crucial in determining its viability as a lead compound for the development of novel pain therapeutics. Furthermore, a detailed investigation into the downstream signaling events specifically modulated by this compound, in comparison to other TRPV1 agonists, could reveal novel aspects of TRPV1 pharmacology and its role in pain modulation.
References
An In-depth Technical Guide to JYL-273 (NS8593) as a Tool for Studying Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYL-273, more commonly known in scientific literature as NS8593, is a potent pharmacological tool for the investigation of ion channel function, particularly small-conductance calcium-activated potassium (SK) channels and, to a lesser extent, the transient receptor potential melastatin 7 (TRPM7) channel. As a negative gating modulator of SK channels, NS8593 offers a unique mechanism of action that distinguishes it from pore blockers. This guide provides a comprehensive overview of NS8593's mechanism of action, its quantitative effects on various ion channels, detailed experimental protocols for its application, and visualizations of its associated signaling pathways and experimental workflows.
Introduction to this compound (NS8593)
NS8593 is a synthetic compound, (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine, that has emerged as a valuable tool in the study of neuronal excitability, cardiac electrophysiology, and cellular migration. Its primary targets are the small-conductance Ca2+-activated K+ (SK) channels, specifically SK1, SK2, and SK3 (KCa2.1, KCa2.2, and KCa2.3).[1][2][3][4] Unlike pore blockers such as apamin, NS8593 acts as a negative gating modulator, decreasing the apparent Ca2+ sensitivity of the SK channels.[3] This mode of action provides a nuanced approach to studying the role of SK channels in various physiological processes. Additionally, NS8593 has been shown to inhibit the TRPM7 channel, albeit at higher concentrations.[1][2]
Mechanism of Action
The primary mechanism of action of NS8593 on SK channels is through negative gating modulation. It binds to the channel and shifts the Ca2+ activation curve to the right, effectively increasing the concentration of intracellular Ca2+ required to open the channel.[3] This leads to a reduction in SK channel-mediated currents at sub-maximal Ca2+ concentrations.[3] This inhibitory effect is reversible and voltage-independent.
At higher concentrations, NS8593 also directly blocks the TRPM7 channel, which is a non-selective cation channel with an intrinsic kinase domain.[1] This inhibition appears to be independent of its effects on SK channels.
Quantitative Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of NS8593 against its primary targets.
Table 1: Inhibitory Activity of NS8593 on SK Channels
| Channel Subtype | Dissociation Constant (Kd) at 0.5 µM Ca2+ | IC50 | Cell Type | Reference |
| SK1 (KCa2.1) | 0.42 µM | ~100 nM (for SK3) | Recombinant | [1][3][5] |
| SK2 (KCa2.2) | 0.60 µM | - | Recombinant | [1][3][5] |
| SK3 (KCa2.3) | 0.73 µM | 91 nM | HEK293 | [1][3][4] |
Table 2: Inhibitory Activity of NS8593 on TRP Channels
| Channel Subtype | IC50 | Cell Type | Reference |
| TRPM7 | 1.6 µM | HEK293 | [1][2] |
| TRPM3 | 26.7 µM | HEK293 | [1] |
Table 3: Selectivity Profile of NS8593
| Channel Type | Effect | Concentration | Reference |
| Intermediate-conductance Ca2+-activated K+ (IK) channels | No significant effect | 10 µM | [1][3] |
| Big-conductance Ca2+-activated K+ (BK) channels | No significant effect | - | [3] |
| Voltage-gated Na+ (Nav) channels | Minor, non-significant reduction at -120 mV; potent, atrial-predominant decrease at -90 mV | 10 µM | [6] |
| Other TRP channels (TRPM8, TRPM2, TRPM5, TRPC6, TRPV1, TRPA1) | No effect | 10 µM | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Studying NS8593 Effects on SK Channels
This protocol is designed to measure the effect of NS8593 on SK channel currents in cultured cells (e.g., HEK293 cells transiently expressing SK channels) or isolated primary neurons.
Materials:
-
HEK293 cells transfected with the SK channel subtype of interest
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (buffered with EGTA/CaCl2) to achieve the desired concentration (e.g., 0.5 µM), 2 Mg-ATP (pH 7.2 with KOH)
-
NS8593 stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare cells for recording by plating them on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the pipette with the internal solution containing the desired free Ca2+ concentration.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
In voltage-clamp mode, hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps or ramps to elicit SK channel currents. A typical protocol is a ramp from -100 mV to +40 mV over 200 ms.
-
Perfuse the cell with the external solution to record baseline currents.
-
Prepare working concentrations of NS8593 by diluting the stock solution in the external solution.
-
Apply different concentrations of NS8593 to the cell via the perfusion system.
-
Record the currents in the presence of NS8593.
-
To determine the IC50, apply a range of NS8593 concentrations and measure the percentage of current inhibition at each concentration. Fit the data to a dose-response curve.
-
To study the Ca2+-dependency of the inhibition, repeat the experiment with different free Ca2+ concentrations in the internal solution.
Isolated Langendorff Heart Perfusion for Assessing Antiarrhythmic Effects of NS8593
This protocol is used to evaluate the effects of NS8593 on cardiac electrophysiology, particularly its potential to prevent or terminate atrial fibrillation in an isolated heart model.
Materials:
-
Rodent (e.g., guinea pig, rat)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, gassed with 95% O2/5% CO2
-
NS8593
-
Acetylcholine (B1216132) (to induce atrial fibrillation)
-
Pacing electrodes and stimulator
-
ECG recording electrodes and amplifier
Procedure:
-
Heparinize and anesthetize the animal.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Allow the heart to equilibrate for a stabilization period (e.g., 20-30 minutes).
-
Record a baseline ECG and measure parameters such as heart rate and QT interval.
-
To test for prevention of atrial fibrillation, perfuse the heart with a desired concentration of NS8593 for a set period. Then, co-perfuse with acetylcholine and apply rapid atrial pacing to attempt to induce fibrillation.
-
To test for termination of atrial fibrillation, first induce sustained atrial fibrillation with acetylcholine and rapid pacing. Once fibrillation is stable, perfuse the heart with NS8593 and observe for cardioversion to sinus rhythm.
-
Monitor and record the ECG throughout the experiment to analyze changes in atrial and ventricular electrophysiology.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound (NS8593).
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Logical Relationship: From Channel Modulation to Physiological Effect
Caption: Logical flow from channel modulation to antiarrhythmic effect.
Conclusion
This compound (NS8593) is a versatile and potent tool for researchers studying the physiological and pathophysiological roles of SK and TRPM7 channels. Its unique mechanism of negative gating modulation on SK channels provides a valuable alternative to traditional pore blockers, allowing for a more nuanced investigation of channel function. The detailed protocols and data presented in this guide are intended to facilitate the effective use of NS8593 in experimental settings, ultimately contributing to a deeper understanding of ion channel biology and its implications for drug discovery.
References
- 1. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. adinstruments.com [adinstruments.com]
- 4. ijbcp.com [ijbcp.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JYL-273 in In Vitro Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing JYL-273, a potent TRPV1 agonist, in in vitro calcium imaging assays. This document outlines the mechanism of action, experimental procedures, and data analysis for characterizing the effects of this compound on intracellular calcium mobilization.
Introduction
This compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that is primarily expressed in sensory neurons. Its activation by various stimuli, including heat, protons, and chemical agonists, leads to a painful, burning sensation. As a ligand-gated ion channel, the activation of TRPV1 results in an influx of cations, most notably calcium (Ca2+), into the cell. This increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators, making in vitro calcium imaging a primary method for studying the activity of TRPV1 modulators like this compound.
Mechanism of Action: this compound as a TRPV1 Agonist
This compound acts as an agonist at the TRPV1 receptor.[1] Upon binding, it induces a conformational change in the receptor, opening the ion channel. This allows for the influx of extracellular calcium into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This downstream signaling cascade can be harnessed to screen for and characterize TRPV1 agonists and antagonists.
Quantitative Data Summary
The following tables represent example data that could be obtained for this compound and a standard TRPV1 agonist, Capsaicin, in an in vitro calcium imaging assay. Note: These values are for illustrative purposes only and must be determined experimentally.
| Compound | EC50 (nM) | Maximum Fold Change in Fluorescence |
| This compound | 5.2 | 4.8 |
| Capsaicin | 25.8 | 4.5 |
| Parameter | Recommended Concentration/Time |
| This compound Stock Solution | 10 mM in DMSO |
| This compound Working Concentration Range | 0.1 nM - 10 µM |
| Fluo-4 AM Loading Concentration | 2-5 µM |
| Fluo-4 AM Incubation Time | 30-60 minutes at 37°C |
| Probenecid Concentration | 2.5 mM |
Experimental Protocol: In Vitro Calcium Imaging Assay
This protocol describes the measurement of intracellular calcium mobilization in a recombinant cell line overexpressing human TRPV1 (e.g., HEK293-hTRPV1) following treatment with this compound.
Materials and Reagents
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM, Calcium Indicator
-
Pluronic F-127
-
Probenecid
-
This compound
-
Capsaicin (as a positive control)
-
Ionomycin (as a positive control for cell viability and dye loading)
-
TRPV1 Antagonist (e.g., Capsazepine, as a negative control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
Experimental Workflow
Procedure
1. Cell Culture and Seeding a. Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well in 100 µL of culture medium. c. Incubate the plate overnight to allow for cell attachment.
2. Preparation of Reagents a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. b. Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES. c. Fluo-4 AM Loading Solution: Prepare a 2X working solution of Fluo-4 AM in Assay Buffer. For a final concentration of 4 µM, mix 4 µL of 1 mM Fluo-4 AM with 1 mL of Assay Buffer. Add Pluronic F-127 (at a final concentration of 0.02%) to aid in dye dispersion. Also, add Probenecid (at a final concentration of 2.5 mM) to inhibit the activity of anion exchange proteins, which can extrude the dye from the cytoplasm.
3. Dye Loading a. On the day of the experiment, remove the culture medium from the cell plate. b. Add 100 µL of the Fluo-4 AM loading solution to each well. c. Incubate the plate at 37°C for 30-60 minutes in the dark. d. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. e. After the final wash, add 100 µL of Assay Buffer to each well.
4. Compound Preparation and Addition a. Prepare a 2X working solution of this compound and control compounds (Capsaicin, Ionomycin, Capsazepine) in Assay Buffer. A serial dilution is recommended to determine the EC50 value. b. Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
5. Data Acquisition a. Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm. b. Record a baseline fluorescence reading for 10-20 seconds. c. Inject 100 µL of the 2X compound solution into the corresponding wells. d. Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for a total of 2-5 minutes.
6. Data Analysis a. The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) over the baseline fluorescence (F0), or as the change in fluorescence (F-F0) over the baseline (F0). b. Plot the peak fluorescence response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound. d. Compare the potency and efficacy of this compound to the positive control, Capsaicin.
Conclusion
This document provides a comprehensive guide for the use of this compound in in vitro calcium imaging assays. The provided protocols and background information are intended to enable researchers to effectively design and execute experiments to characterize the activity of this potent TRPV1 agonist. It is essential to empirically determine the optimal experimental conditions for the specific cell line and instrumentation used.
References
Application Notes & Protocols for JYL-273 in Whole-Cell Patch-Clamp Electrophysiology
Disclaimer: As of December 2025, "JYL-273" is not a recognized compound in publicly available scientific literature. The following application note is a hypothetical example created for instructional purposes. The data and protocols are based on established methodologies for studying voltage-gated sodium channel (NaV) blockers and should be adapted for any specific, proprietary compound. For this example, we will assume This compound is a potent and selective blocker of the human NaV1.7 channel , a well-known target in pain research.
Introduction to this compound
Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical for the generation and propagation of action potentials in sensory neurons.[1][2] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to inherited pain disorders, making this channel a prime target for the development of new analgesics.[2][3]
This compound is a novel, selective antagonist of the NaV1.7 channel. Its primary mechanism of action is the state-dependent blockade of the channel pore, showing higher affinity for the inactivated state. This property makes it a promising candidate for modulating neuronal excitability in pathological pain states with minimal effects on normal physiological signaling. This document outlines the protocols for characterizing the inhibitory effects of this compound on NaV1.7 channels using whole-cell patch-clamp electrophysiology.
Quantitative Data Summary: this compound vs. Tetrodotoxin (TTX)
The following table summarizes the electrophysiological properties of this compound in comparison to the non-selective NaV channel blocker, Tetrodotoxin (TTX), when applied to HEK293 cells stably expressing human NaV1.7.
| Parameter | This compound (Hypothetical) | Tetrodotoxin (TTX) | Cell Line | Notes |
| Target(s) | Selective for NaV1.7 | Non-selective NaV Blocker | N/A | This compound shows >100-fold selectivity for NaV1.7 over other NaV subtypes. |
| IC50 (Resting State) | 1.5 µM | 43 ± 7 nM[1] | hNaV1.7-CHO[1] | Concentration for 50% inhibition from a hyperpolarized holding potential. |
| IC50 (Inactivated State) | 85 nM | N/A | hNaV1.7-HEK293 | Concentration for 50% inhibition from a depolarized holding potential. |
| V½ of Activation | No significant shift | -11 mV (n=16)[1] | hNaV1.7-CHO[1] | The voltage at which half the channels are activated. |
| V½ of Inactivation | -12.5 mV shift at 100 nM | Minimal Shift | hNaV1.7-HEK293 | This compound stabilizes the inactivated state, shifting the V½ to more negative potentials. |
| Use-Dependent Block | ~45% reduction at 10 Hz | Minimal | hNaV1.7-HEK293 | Blockade increases with repetitive stimulation, characteristic of state-dependent blockers. |
Signaling & Experimental Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Detailed Experimental Protocols
The following protocols are designed for manual or automated whole-cell patch-clamp recordings from HEK293 cells stably expressing human NaV1.7.[4]
Cell Preparation
-
Cell Culture: Culture HEK293 cells stably expressing hNaV1.7 in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Maintain cells at 37°C in a 5% CO2 incubator.
-
Plating for Electrophysiology: One to two days before an experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells are available for patching.[5]
Solutions and Reagents
Prepare the following solutions and adjust osmolarity and pH as indicated.
| Solution Type | Component | Concentration (mM) |
| External Solution [5][6] | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Adjust pH to 7.4 with NaOH; Osmolarity to ~305 mOsm with Glucose | ||
| Internal Solution [5][6] | CsF | 105 |
| NaCl | 35 | |
| EGTA | 10 | |
| HEPES | 10 | |
| MgCl₂ | 2 | |
| Adjust pH to 7.2 with CsOH; Osmolarity to ~295 mOsm with Sucrose | ||
| This compound Stock Solution | This compound | 10 mM |
| DMSO | 100% | |
| Store at -20°C. Dilute to final concentrations in External Solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%. |
Whole-Cell Recording Protocol
-
Pipette Fabrication: Pull patch electrodes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.[5]
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution (~2 mL/min).
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Upon contact, release pressure to form a high-resistance ( >1 GΩ) "gigaohm" seal.
-
Apply brief, gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[7]
-
-
Data Acquisition:
-
Use a patch-clamp amplifier (e.g., Axopatch 200B) and acquisition software (e.g., pClamp).[5]
-
Compensate for series resistance (70-80%) to minimize voltage errors.[5]
-
Apply a P/4 leak subtraction protocol to correct for leak currents.[5]
-
Hold the cell at -120 mV to ensure channels are in a resting state.
-
Voltage Protocols for this compound Characterization
-
Protocol 1: Tonic Block (IC50 Determination at Resting State)
-
Holding Potential: -120 mV.
-
Test Pulse: Depolarize to 0 mV for 20 ms (B15284909) to elicit peak NaV1.7 current.[1]
-
Procedure: Record baseline currents, then perfuse increasing concentrations of this compound (e.g., 1 nM to 30 µM), recording the steady-state block at each concentration.
-
Analysis: Plot the fractional block against the drug concentration and fit with the Hill equation to determine the IC50.
-
-
Protocol 2: State-Dependence (V½ of Inactivation)
-
Holding Potential: -120 mV.
-
Pre-pulse: Apply a series of 500 ms pre-pulses from -140 mV to 0 mV in 10 mV increments.[2]
-
Test Pulse: Immediately following each pre-pulse, step to 0 mV for 20 ms to measure the fraction of available channels.
-
Procedure: Perform this protocol under control conditions and in the presence of this compound (at a concentration near the IC50).
-
Analysis: Normalize the peak current from the test pulse to the maximum current and plot against the pre-pulse voltage. Fit the data with the Boltzmann equation to determine the V½ of inactivation and any drug-induced shift.
-
-
Protocol 3: Use-Dependent Block
-
Holding Potential: -90 mV.
-
Pulse Train: Apply a train of 50 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.
-
Procedure: Record the peak current for each pulse in the train, both before and after application of this compound.
-
Analysis: Normalize the peak current of each pulse to the peak current of the first pulse. Compare the rate and extent of current reduction between control and drug conditions.
-
References
- 1. nanion.de [nanion.de]
- 2. researchgate.net [researchgate.net]
- 3. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 4. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.fsu.edu [bio.fsu.edu]
- 6. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axolbio.com [axolbio.com]
Application Notes and Protocols: Administration of Novel Therapeutics for In Vivo Neuropathic Pain Models in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve damage, presents a significant therapeutic challenge.[1][2] Preclinical evaluation of novel therapeutic agents in robust animal models is a critical step in the drug development pipeline.[1][3] These application notes provide detailed protocols for the administration and efficacy testing of investigational compounds, exemplified by a hypothetical agent "JYL-273," in well-established murine models of neuropathic pain. The provided methodologies cover surgical induction of neuropathic pain, behavioral assessment of pain-like phenotypes, and guidelines for data presentation and interpretation.
In Vivo Neuropathic Pain Models in Mice
The selection of an appropriate animal model is crucial for mimicking the clinical features of human neuropathic pain.[1] Commonly used and well-validated models include Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).[1][3][4][5][6]
Chronic Constriction Injury (CCI) Model
The CCI model is induced by loose ligation of the sciatic nerve, leading to inflammation and nerve compression. This results in thermal hyperalgesia and mechanical allodynia.[2]
Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[5][6][7] This model produces a consistent and long-lasting mechanical hypersensitivity.[5][6]
Spinal Nerve Ligation (SNL) Model
The SNL model is created by the tight ligation of one or more spinal nerves (e.g., L5) distal to the dorsal root ganglion.[1][4][8] This procedure induces robust and reproducible pain-like behaviors.[1][4]
Experimental Protocols
The following protocols provide a framework for investigating the therapeutic potential of a novel compound, "this compound," in a murine neuropathic pain model.
General Experimental Workflow
The experimental workflow for evaluating a novel compound in a neuropathic pain model typically involves several key stages, from animal acclimatization to data analysis.
References
- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Neuropathic Pain in Mice Reduces μ-Opioid Receptor-Mediated G-protein Activity in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 4. Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 7. Spared nerve injury model of neuropathic pain in the mouse: a behavioral and anatomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: JYL-273 Dose-Response in Primary Neuron Cultures
Introduction
JYL-273 is a novel synthetic compound under investigation for its potential neuroprotective properties. Understanding the precise dose-response relationship of this compound in a physiologically relevant model is crucial for its development as a therapeutic agent. Primary neuron cultures offer a powerful in vitro system to study the effects of compounds directly on neuronal health and function. This document provides a detailed protocol for establishing primary cortical neuron cultures, determining the dose-response curve of this compound, and assessing its impact on neuronal viability and a hypothetical signaling pathway.
Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects by modulating the fictional "Neuro-Protective Kinase" (NPK) signaling pathway. It is believed to be a potent activator of NPK, which in turn phosphorylates and inactivates the pro-apoptotic protein "Apoptosis Inducer X" (AIX). This action is expected to mitigate neuronal cell death induced by excitotoxicity.
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from standard procedures for isolating and culturing primary neurons from embryonic rodent brains.[1][2][3][4]
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin (P/S)
-
Poly-D-Lysine (PDL)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
DNase I
-
Sterile, tissue culture-treated plates (e.g., 96-well plates)
Protocol:
-
Plate Coating:
-
Prepare a 50 µg/mL solution of PDL in sterile water.
-
Add the PDL solution to the culture plates to completely cover the surface.
-
Incubate for at least 4 hours at 37°C or overnight at 4°C.[2]
-
Aspirate the PDL solution and wash the plates three times with sterile water.[2]
-
Allow the plates to dry completely in a sterile hood.
-
Prepare a 10 µg/mL solution of laminin in sterile PBS and coat the plates for at least 2 hours at 37°C before plating neurons.
-
-
Neuron Isolation:
-
Euthanize the pregnant rodent according to approved institutional guidelines.
-
Dissect the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in a solution of trypsin and DNase I at 37°C for 15-20 minutes to dissociate the cells.[4]
-
Neutralize the trypsin by adding a trypsin inhibitor or serum-containing medium.[4]
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating:
-
Plate the neurons at a density of 5 x 10^4 cells/well in a 96-well plate in plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and P/S).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24-48 hours, replace half of the medium with fresh maintenance medium.
-
This compound Dose-Response Treatment
Materials:
-
Primary neuron cultures (Day in Vitro 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurobasal maintenance medium
-
Excitotoxic agent (e.g., Glutamate (B1630785) or NMDA)
Protocol:
-
Prepare serial dilutions of this compound in maintenance medium to achieve final concentrations ranging from 1 nM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After 7-10 days in culture, remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 2 hours).
-
Following the pre-treatment, introduce an excitotoxic insult by adding a known concentration of glutamate (e.g., 50 µM) to the wells (except for the no-toxin control wells).
-
Incubate for the desired treatment duration (e.g., 24 hours) before proceeding with downstream analysis.[5]
Assessment of Neuronal Viability (MTT Assay)
This protocol assesses the effect of this compound on neuronal viability.[5]
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
During this incubation, viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.[5]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[5]
-
Calculate cell viability as a percentage of the control group.[5]
Data Presentation
The following table summarizes hypothetical data from an MTT assay assessing the neuroprotective effect of this compound against glutamate-induced excitotoxicity.
| This compound Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Neuronal Viability |
| Vehicle Control (No Toxin) | 1.25 | 0.08 | 100% |
| Vehicle Control (+ Toxin) | 0.62 | 0.05 | 49.6% |
| 1 nM | 0.65 | 0.06 | 52.0% |
| 10 nM | 0.78 | 0.07 | 62.4% |
| 100 nM | 0.95 | 0.08 | 76.0% |
| 1 µM | 1.10 | 0.09 | 88.0% |
| 10 µM | 1.15 | 0.07 | 92.0% |
| 100 µM | 0.85 | 0.08 | 68.0% |
Discussion
The hypothetical results indicate that this compound exhibits a dose-dependent neuroprotective effect against glutamate-induced excitotoxicity in primary cortical neurons. The protective effect appears to increase with concentrations from 10 nM to 10 µM, with a peak effect observed at 10 µM. The decrease in viability at 100 µM suggests potential cytotoxicity at higher concentrations, a common phenomenon in drug development. This data would allow for the calculation of an EC50 value, providing a quantitative measure of the compound's potency. Further experiments, such as Western blotting for pNPK, NPK, pAIX, and AIX, would be necessary to confirm the proposed mechanism of action. The use of micro-electrode arrays (MEAs) could also provide functional data on how this compound modulates neuronal network activity.[6]
Conclusion
This application note provides a comprehensive set of protocols for assessing the dose-response of a novel compound, this compound, in primary neuron cultures. The detailed methodologies for cell culture, drug treatment, and viability assessment, combined with the hypothetical data and mechanistic insights, offer a framework for researchers and drug development professionals to evaluate the neuroprotective potential of new chemical entities.
References
- 1. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application of JYL-273, a Potent TRPV1 Agonist, in the Investigation of Neuroinflammatory Responses
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. This complex biological response within the central nervous system (CNS) involves the activation of resident immune cells, primarily microglia and astrocytes, leading to the production of a host of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel, has emerged as a significant modulator of neuroinflammatory processes. JYL-273 is a potent agonist of TRPV1, making it a valuable research tool for elucidating the role of this receptor in neuroinflammation. Activation of TRPV1 in glial cells can trigger diverse downstream signaling pathways, influencing both pro- and anti-inflammatory responses. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study neuroinflammatory responses in both in vitro and in vivo models.
Mechanism of Action
This compound, as a potent TRPV1 agonist, activates the TRPV1 channel, which is expressed on various cell types within the CNS, including microglia and astrocytes.[1][2][3][4][5] The activation of this channel leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the cell membrane and initiating a cascade of intracellular signaling events. The functional consequences of TRPV1 activation in the context of neuroinflammation are multifaceted and can be either pro-inflammatory or anti-inflammatory, depending on the specific cellular context, the duration of receptor activation, and the model system being studied.[1][6]
Key signaling events initiated by this compound-mediated TRPV1 activation include:
-
Calcium Influx and Downstream Signaling: The increase in intracellular calcium concentration can activate various calcium-dependent enzymes and transcription factors.
-
Modulation of Cytokine and Chemokine Release: TRPV1 activation has been shown to influence the production and release of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and anti-inflammatory cytokines like interleukin-10 (IL-10).[2][7][8][9]
-
Activation of Transcription Factors: The signaling cascade can lead to the activation of transcription factors such as nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[10][11][12]
-
Regulation of Microglial and Astrocyte Function: TRPV1 activation can modulate critical glial functions, including phagocytosis, migration, and metabolic reprogramming.[2][4]
Data Presentation
The following tables summarize the potential effects of this compound on various markers of neuroinflammation based on the known actions of potent TRPV1 agonists. The actual results may vary depending on the experimental conditions.
Table 1: Expected Effects of this compound on Cytokine and Chemokine Release from Glial Cells
| Analyte | Expected Change upon this compound Treatment | Rationale |
| TNF-α | Increase/Decrease | Can be pro-inflammatory, but prolonged activation may lead to desensitization and reduced release.[7][8][9] |
| IL-6 | Increase/Decrease | Similar to TNF-α, the effect can be context-dependent.[7][8][9] |
| IL-1β | Increase | Often associated with inflammasome activation, which can be modulated by TRPV1.[7] |
| IL-10 | Increase | TRPV1 activation can also promote the release of anti-inflammatory cytokines.[2][13] |
| MCP-1 | Increase | A key chemokine involved in monocyte/macrophage recruitment. |
Table 2: Potential Impact of this compound on Microglial Function
| Functional Assay | Expected Outcome with this compound | Method of Assessment |
| Phagocytosis | Increase | Flow cytometry or fluorescence microscopy of fluorescently labeled substrates (e.g., zymosan, myelin debris).[2][4] |
| Migration | Increase/Decrease | Transwell migration assay (Boyden chamber). |
| Pro-inflammatory Marker Expression (e.g., iNOS, CD86) | Increase/Decrease | Western blot, qPCR, immunofluorescence. |
| Anti-inflammatory Marker Expression (e.g., Arginase-1, CD206) | Increase/Decrease | Western blot, qPCR, immunofluorescence. |
| NF-κB Activation | Increase | Western blot for phosphorylated p65, immunofluorescence for nuclear translocation of p65.[10][12] |
Mandatory Visualization
Caption: Signaling pathway of this compound-mediated TRPV1 activation in glial cells.
Caption: Experimental workflow for in vitro studies using this compound.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on Microglial Activation
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators and the activation of key signaling pathways in cultured microglia.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Primary microglia or BV-2 microglial cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA (for TNF-α, IL-6, etc.)
-
Reagents for Western blotting (antibodies for p-NF-κB, total NF-κB, iNOS, β-actin)
-
Reagents for RNA extraction and qPCR
Procedure:
-
Cell Culture: Plate microglia at a suitable density in 24-well or 6-well plates and allow them to adhere overnight.
-
Pre-treatment (Optional): In some experimental designs, cells may be pre-treated with this compound for 1-2 hours before the inflammatory stimulus.
-
Stimulation: Induce an inflammatory response by treating the cells with LPS (e.g., 100 ng/mL).
-
This compound Treatment: Concurrently or post-LPS stimulation, treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 6 hours for gene expression, 24 hours for cytokine protein release).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them with appropriate buffers for Western blotting or RNA extraction.
-
-
Analysis:
-
ELISA: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the expression and phosphorylation of target proteins (e.g., p-NF-κB, iNOS) in the cell lysates.
-
qPCR: Analyze the relative gene expression of inflammatory markers.
-
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Neuroinflammation
Objective: To evaluate the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation model.
Materials:
-
This compound
-
LPS
-
Sterile saline
-
C57BL/6 mice (or other appropriate strain)
-
Anesthetics
-
Perfusion solutions (PBS, 4% paraformaldehyde)
-
Reagents for immunohistochemistry (e.g., anti-Iba1, anti-GFAP antibodies)
-
Reagents for tissue homogenization and cytokine analysis (ELISA or CBA)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose. Include a vehicle control group. The timing of administration can be before or after the LPS challenge depending on the study's aim (prophylactic vs. therapeutic).
-
Induction of Neuroinflammation: Induce systemic inflammation and subsequent neuroinflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection: At a specific time point post-LPS injection (e.g., 24 hours), euthanize the mice.
-
For Biochemistry: Perfuse the animals with ice-cold PBS, rapidly dissect the brain (hippocampus, cortex), and snap-freeze the tissue in liquid nitrogen for later analysis of cytokine levels or protein expression.
-
For Histology: Perfuse the animals with PBS followed by 4% paraformaldehyde. Post-fix the brains in 4% paraformaldehyde and then transfer to a sucrose (B13894) solution for cryoprotection before sectioning.
-
-
Analysis:
-
Cytokine Analysis: Homogenize the brain tissue and measure cytokine levels using ELISA or a multiplex bead array.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections with antibodies against microglial (Iba1) and astrocyte (GFAP) markers to assess gliosis. Quantify the number and morphology of activated glial cells.
-
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the experimental conditions, including drug concentrations, incubation times, and animal models, based on their specific research objectives and preliminary studies. The effects of TRPV1 agonists can be complex and may vary significantly between different experimental systems.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV1 sustains microglial metabolic reprogramming in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alterations in microglia and astrocytes in the trigeminal nucleus caudalis by repetitive TRPV1 stimulation on the trigeminal nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPV1 receptor facilitates myelin repair following demyelination via the regulation of microglial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of TRPV1 in RA pathogenesis: worthy of attention [frontiersin.org]
- 8. The role of TRPV1 in RA pathogenesis: worthy of attention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB feedback control of JNK1 activation modulates TRPV1-induced increases in IL-6 and IL-8 release by human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB feedback control of JNK1 activation modulates TRPV1-induced increases in IL-6 and IL-8 release by human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Protocol for preparing JYL-273 stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] TRPV1 channels are crucial molecular integrators of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands.[1][2][3][4] Activation of TRPV1 by an agonist like this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of an action potential.[4] This signaling cascade is implicated in pain perception, neurogenic inflammation, and temperature regulation. The potency of this compound, with a reported half-maximal inhibitory concentration (IC50) of 361 nM in Chinese Hamster Ovary (CHO) cells expressing TRPV1, makes it a valuable tool for studying the function and therapeutic potential of the TRPV1 channel.[5]
Data Presentation
Quantitative data for the preparation of this compound stock solutions are summarized in the table below.
| Parameter | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 1391826-17-7 | N/A |
| Molecular Formula | C₂₈H₄₀N₂O₄S | N/A |
| Molecular Weight | 500.69 g/mol | N/A |
| IC₅₀ | 361 nM (in CHO-TRPV1 cells) | [5] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | N/A |
| Recommended Stock Concentration | 10 mM | N/A |
| Storage of Solid Compound | -20°C (long-term) | N/A |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term, up to 6 months) | N/A |
| Final DMSO Concentration in Assay | < 0.5% | N/A |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 5.01 mg of this compound powder into the microcentrifuge tube. (Calculation: 10 mmol/L * 0.001 L * 500.69 g/mol = 0.00501 g = 5.01 mg).
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
For short-term storage (days to weeks), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% to prevent cytotoxicity.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution on ice.
-
Intermediate Dilution (e.g., to 1 mM):
-
In a sterile tube, add 90 µL of sterile cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix well by gentle pipetting. This results in a 1 mM intermediate stock with 10% DMSO.
-
-
Final Working Solutions (Serial Dilution):
-
Prepare a series of dilutions from the intermediate stock or directly from the main stock in cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a final concentration of 1 µM:
-
To prepare 1 mL of 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium. The final DMSO concentration will be 0.01%.
-
Alternatively, to prepare 1 mL of 1 µM working solution directly from the 10 mM stock, add 0.1 µL of the 10 mM stock to 999.9 µL of cell culture medium. The final DMSO concentration will be 0.01%.
-
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Cell Treatment: Add the prepared working solutions to your cell cultures and proceed with your experimental assay.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of TRPV1 activation by this compound.
References
- 1. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 2. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Characterization of Novel Compounds in Dorsal Root Ganglion (DRG) Neuron Culture: A Case Study with Hypothetical Compound JYL-273
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dorsal root ganglia (DRG) are clusters of sensory neurons that transmit information from the periphery to the central nervous system.[1][2][3] Primary cultures of DRG neurons are a widely used in vitro model for studying sensory neuron biology, nociception, and for the screening and validation of novel therapeutic compounds for pain and peripheral neuropathies.[1][4] This document provides a comprehensive set of protocols and application notes for the characterization of a novel hypothetical compound, JYL-273, in primary DRG neuron cultures. The methodologies described herein cover the entire experimental workflow, from the initial isolation and culture of DRG neurons to the assessment of the compound's effects on neuronal viability, morphology, and function.
I. Protocols for Primary DRG Neuron Culture
A detailed protocol for the isolation and culture of rodent DRG neurons is provided below, compiled from established methods.[2][5][6][7]
Materials
-
Complete DRG Culture Medium:
-
Neurobasal Medium
-
2% B27 Supplement
-
1% GlutaMAX
-
1% Penicillin-Streptomycin
-
Nerve Growth Factor (NGF) (10 ng/mL)
-
-
Enzyme Solution:
-
Collagenase Type IV (1 mg/mL)
-
Dispase II (2.5 mg/mL) in Hank's Balanced Salt Solution (HBSS)
-
-
Plating Medium: DMEM/F12 with 10% Fetal Bovine Serum (FBS)
-
Poly-D-Lysine (PDL)
-
Laminin
-
Sterile dissection tools
-
35 mm culture dishes and multi-well plates
Experimental Workflow for DRG Neuron Culture
Detailed Protocol
-
Plate Coating:
-
Coat culture plates with Poly-D-Lysine (100 µg/mL in sterile water) overnight at room temperature.
-
Wash plates three times with sterile water and allow to dry completely.
-
On the day of culture, coat the plates with Laminin (10 µg/mL in sterile PBS) for at least 2 hours at 37°C.[5]
-
-
DRG Dissection and Isolation:
-
Enzymatic Digestion:
-
Transfer the isolated DRGs to a tube containing the Collagenase/Dispase enzyme solution.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.[1]
-
Terminate the digestion by adding an equal volume of plating medium containing 10% FBS.
-
-
Mechanical Dissociation and Plating:
-
Gently triturate the DRGs using a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Plate the dissociated neurons onto the prepared culture plates.
-
After 2-4 hours, replace the plating medium with complete DRG culture medium.
-
-
Culture Maintenance:
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform a half-media change every 2-3 days.[7] For long-term cultures, the addition of an anti-mitotic agent such as 5-Fluoro-2'-deoxyuridine (FdU) may be necessary to control the proliferation of non-neuronal cells.
-
II. Application of Hypothetical Compound this compound
Experimental Workflow for Compound Treatment
Protocol for Compound Application
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final concentration of the solvent in the culture medium is non-toxic to the neurons (typically ≤ 0.1%).
-
Dose-Response and Time-Course:
-
Prepare serial dilutions of this compound in complete DRG culture medium to achieve the desired final concentrations.
-
Include a vehicle control group that receives the same concentration of the solvent as the highest concentration of this compound.
-
Treat the cultured DRG neurons at 24-48 hours post-plating.
-
Incubate the cells with the compound for various time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
III. Experimental Assays for Characterization of this compound
A. Neurite Outgrowth Assay
Protocol:
-
After the desired incubation period with this compound, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Hypothetical Data:
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Standard Deviation |
| Vehicle Control | 0 | 250 | ± 25 |
| This compound | 0.1 | 265 | ± 30 |
| This compound | 1 | 350 | ± 40 |
| This compound | 10 | 420 | ± 55 |
| This compound | 100 | 180 | ± 35 |
B. Cell Viability Assay (MTS Assay)
Protocol:
-
After treatment with this compound, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Hypothetical Data:
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | ± 5.0 |
| This compound | 0.1 | 102 | ± 4.5 |
| This compound | 1 | 98 | ± 6.0 |
| This compound | 10 | 95 | ± 5.5 |
| This compound | 100 | 60 | ± 8.0 |
C. Electrophysiology (Whole-Cell Patch-Clamp)
Protocol:
-
DRG neurons are visualized using an upright microscope with DIC optics.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes.
-
Recordings are made in current-clamp mode to assess resting membrane potential, action potential firing properties, and rheobase.
-
Voltage-clamp recordings can be used to study specific ion channel currents.
Hypothetical Data:
| Parameter | Vehicle Control | This compound (10 µM) |
| Resting Membrane Potential (mV) | -55 ± 2.5 | -65 ± 3.0 |
| Rheobase (pA) | 150 ± 20 | 250 ± 30 |
| Action Potential Threshold (mV) | -35 ± 1.5 | -30 ± 2.0 |
| Input Resistance (MΩ) | 300 ± 40 | 450 ± 50 |
IV. Hypothetical Signaling Pathway of this compound
Based on common neurotrophic signaling pathways, we can hypothesize a potential mechanism of action for this compound that promotes neurite outgrowth and neuronal survival.
References
- 1. worthington-biochem.com [worthington-biochem.com]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. Mechanisms of Action of Dorsal Root Ganglion Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorsal Root Ganglia Sensory Neuronal Cultures: a tool for drug discovery for peripheral neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med64.com [med64.com]
JYL-273: A Potent TRPV1 Agonist for Inducing Thermal Hyperalgesia in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[1][2] Activation of TRPV1 channels on primary sensory neurons by stimuli such as noxious heat (>42°C), capsaicin (B1668287), or acidic conditions leads to the influx of cations, depolarization, and the sensation of pain.[2][3] In preclinical research, the induction of thermal hyperalgesia—an increased sensitivity to painful heat stimuli—is a critical component in the study of pain mechanisms and the development of novel analgesic drugs. This compound, as a potent TRPV1 agonist, serves as a valuable pharmacological tool to reliably induce a state of thermal hyperalgesia in various animal models. These application notes provide detailed protocols for the use of this compound and an overview of the underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data for inducing thermal hyperalgesia using TRPV1 agonists. While specific dose-response data for this compound is not extensively published, the provided data for the well-characterized TRPV1 agonist, capsaicin, can serve as a starting point for dose-ranging studies with this compound. Given that this compound is reported to be a potent TRPV1 agonist, initial studies should explore doses at and below the effective concentrations of capsaicin.
Table 1: Recommended Starting Dose Ranges for TRPV1 Agonists in Rodents
| Compound | Animal Model | Administration Route | Recommended Starting Dose Range | Expected Onset | Peak Effect | Duration |
| Capsaicin | Rat | Intraplantar (i.pl.) | 1 - 10 µ g/paw | 5 - 15 minutes | 30 - 60 minutes | 2 - 4 hours |
| Capsaicin | Mouse | Intraplantar (i.pl.) | 0.1 - 1 µ g/paw | 5 - 15 minutes | 30 - 60 minutes | 2 - 4 hours |
| This compound | Rat/Mouse | Intraplantar (i.pl.) | 0.1 - 5 µ g/paw (estimated) | To be determined | To be determined | To be determined |
Note: Doses for this compound are estimated based on its high potency relative to capsaicin and require empirical determination.
Table 2: Representative Time Course of Thermal Hyperalgesia Following Intraplantar Capsaicin Injection in Rats
| Time Point | Paw Withdrawal Latency (seconds) - Vehicle | Paw Withdrawal Latency (seconds) - Capsaicin (10 µg) |
| Baseline | 10.2 ± 0.8 | 10.5 ± 0.9 |
| 30 minutes post-injection | 10.1 ± 0.7 | 5.8 ± 0.6 |
| 60 minutes post-injection | 9.9 ± 0.8 | 6.2 ± 0.7 |
| 120 minutes post-injection | 10.3 ± 0.9 | 8.5 ± 0.8* |
| 240 minutes post-injection | 10.0 ± 0.7 | 9.8 ± 0.9 |
Indicates a statistically significant difference from baseline (p < 0.05). Data are presented as mean ± SEM and are hypothetical representations based on typical experimental outcomes.
Experimental Protocols
Protocol 1: Induction of Thermal Hyperalgesia using this compound via Intraplantar Injection
This protocol describes the induction of acute thermal hyperalgesia in rodents using an intraplantar injection of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with 10% ethanol (B145695) and 10% Tween 80)
-
Hamilton syringes (10-50 µL)
-
Rodent animal models (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Thermal hyperalgesia testing apparatus (e.g., Hargreaves plantar test, hot plate)
-
Animal restraining devices (as appropriate)
Procedure:
-
Acclimatization: Acclimate animals to the testing environment and apparatus for at least 3 days prior to the experiment to minimize stress-induced variability.
-
Baseline Measurement: On the day of the experiment, determine the baseline thermal withdrawal latency for each animal. Place the animal in the testing apparatus and apply a radiant heat source to the plantar surface of the hind paw. Record the time taken for the animal to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage. Repeat this measurement 2-3 times with at least 5-minute intervals and average the values.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% ethanol).
-
On the day of the experiment, dilute the stock solution to the desired final concentration with the vehicle solution. It is recommended to perform a dose-response study starting with a low dose (e.g., 0.1 µg) and escalating to determine the optimal concentration.
-
Gently restrain the animal and inject a small volume (e.g., 10-20 µL for mice, 20-50 µL for rats) of the this compound solution into the plantar surface of one hind paw using a Hamilton syringe.
-
Inject an equivalent volume of the vehicle solution into the contralateral paw to serve as a control.
-
-
Post-Injection Measurements: At predetermined time points after the injection (e.g., 30, 60, 120, and 240 minutes), measure the thermal withdrawal latency of both the this compound-injected and vehicle-injected paws as described in the baseline measurement step.
-
Data Analysis: Calculate the change in paw withdrawal latency from baseline for each paw at each time point. A significant decrease in the withdrawal latency of the this compound-injected paw compared to the vehicle-injected paw and its own baseline indicates the induction of thermal hyperalgesia.
Protocol 2: Assessment of Thermal Hyperalgesia using the Hargreaves Plantar Test
This protocol details the use of the Hargreaves apparatus for measuring thermal paw withdrawal latency.
Materials:
-
Hargreaves plantar test apparatus
-
Plexiglas enclosures for animals
-
Timer
Procedure:
-
Apparatus Setup: Turn on the Hargreaves apparatus and allow the infrared heat source to warm up to a stable intensity. Calibrate the intensity to produce a baseline paw withdrawal latency of approximately 10-12 seconds in naive animals.
-
Animal Acclimatization: Place the animal in a Plexiglas enclosure on the glass surface of the apparatus and allow it to acclimate for at least 15-20 minutes before testing.
-
Testing:
-
Position the infrared heat source directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source and the timer simultaneously.
-
Observe the animal's behavior and stop the timer and the heat source immediately upon paw withdrawal (licking, flinching, or lifting).
-
Record the withdrawal latency. If the animal does not respond within the predetermined cut-off time (e.g., 20 seconds), the test should be stopped to prevent tissue damage, and the latency recorded as the cut-off time.
-
-
Inter-Trial Interval: Allow a minimum of 5 minutes between consecutive tests on the same paw to avoid sensitization.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Thermal Hyperalgesia
This compound, as a TRPV1 agonist, activates the TRPV1 channel on nociceptive sensory neurons. This activation leads to a cascade of intracellular events resulting in neuronal sensitization and the perception of pain.
Caption: this compound activates TRPV1, leading to cation influx, neuronal depolarization, and pain signaling. Intracellular pathways involving PKA and PKC can phosphorylate TRPV1, increasing its sensitivity and contributing to thermal hyperalgesia.
Experimental Workflow for this compound-Induced Thermal Hyperalgesia
The following diagram illustrates the typical experimental workflow for investigating the effects of this compound on thermal nociception in animal models.
References
- 1. Functional aspects and mechanisms of TRPV1 involvement in neurogenic inflammation that leads to thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for JYL-273 in Analgesic Compound Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor.[1][2] The TRPV1 receptor is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and various chemical ligands, leading to the sensation of pain.[3] Due to its central role in nociception, the TRPV1 receptor is a key target for the development of novel analgesic drugs. This compound, with its high potency, serves as an invaluable pharmacological tool for researchers engaged in the discovery and characterization of new TRPV1 antagonists for pain management.
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo assays designed to screen for and evaluate the efficacy of novel analgesic compounds targeting the TRPV1 receptor.
Data Presentation
The following tables present example data that could be generated when using this compound in analgesic screening assays. This data is for illustrative purposes to demonstrate how results can be structured and interpreted.
Table 1: In Vitro Potency of this compound in a Calcium Influx Assay
This table summarizes the potency of this compound in inducing a response in a human TRPV1-expressing cell line, as measured by a fluorescent calcium indicator.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | Calcium Influx | HEK293-hTRPV1 | EC50 | 15.8 |
| Capsaicin (Control) | Calcium Influx | HEK293-hTRPV1 | EC50 | 45.2 |
Table 2: Efficacy of a Novel Antagonist in Blocking this compound-Induced TRPV1 Activation
This table illustrates how this compound can be used as a stimulus to determine the inhibitory potency of a novel test compound (a potential TRPV1 antagonist).
| Test Compound | Agonist (Concentration) | Assay Type | Cell Line | Parameter | Value (nM) |
| Antagonist X | This compound (30 nM) | Calcium Influx | HEK293-hTRPV1 | IC50 | 89.5 |
| Capsazepine (Control) | This compound (30 nM) | Calcium Influx | HEK293-hTRPV1 | IC50 | 120.3 |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay for Screening TRPV1 Antagonists
This protocol describes a high-throughput method for screening novel compounds for their ability to inhibit this compound-induced activation of the TRPV1 receptor in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Test compounds (potential antagonists)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Methodology:
-
Cell Culture:
-
Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plate the cells in 96-well black, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer.
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1-2 hours in the dark.[3]
-
-
Compound Addition (Antagonist Screening):
-
Wash the cells twice with HBSS/HEPES buffer.
-
Prepare serial dilutions of the test compounds (potential antagonists) in HBSS/HEPES.
-
Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
This compound Stimulation and Measurement:
-
Prepare a working solution of this compound in HBSS/HEPES at a concentration corresponding to the EC80 (approximately 2x the EC50 value determined from a dose-response curve).
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm).[3]
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound working solution to all wells simultaneously using the automated liquid handling system.
-
Continue to record the fluorescence intensity for at least 3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (vehicle-treated).
-
Plot the normalized response against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Hot Plate Test for Analgesic Efficacy
This protocol details the use of this compound to induce thermal hyperalgesia in rodents, creating a model to test the efficacy of potential analgesic compounds.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Hot plate apparatus with adjustable temperature
-
This compound solution for injection (e.g., in saline with 5% Tween 80)
-
Test compound (potential analgesic)
-
Vehicle control for the test compound
-
Positive control (e.g., a known analgesic)
Methodology:
-
Acclimation:
-
Acclimate the rats to the testing room and handling for at least 3 days prior to the experiment.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes.
-
-
Baseline Latency Measurement:
-
Set the temperature of the hot plate to a constant, noxious temperature (e.g., 55 ± 0.5°C).[4]
-
Gently place a rat on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking of the hind paws or jumping.
-
Record the time (latency) to the first sign of a pain response.[4]
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established. If the animal does not respond by the cut-off time, it should be removed from the hot plate.
-
Repeat the baseline measurement for all animals.
-
-
Induction of Thermal Hyperalgesia:
-
Administer a subcutaneous injection of this compound into the plantar surface of one hind paw to induce localized thermal hyperalgesia.
-
-
Compound Administration:
-
At a predetermined time after this compound administration (e.g., 15 minutes), administer the test compound, vehicle, or positive control via the desired route (e.g., oral, intraperitoneal).
-
-
Post-Treatment Latency Measurement:
-
At various time points after the administration of the test compound (e.g., 30, 60, 90, and 120 minutes), place the rats back on the hot plate and measure the response latency as described in step 2.[4]
-
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in %MPE in the test compound group compared to the vehicle group indicates an analgesic effect.
-
Visualizations
Caption: TRPV1 signaling pathway activated by this compound.
References
Troubleshooting & Optimization
Troubleshooting JYL-273 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of the potent TRPV1 agonist, JYL-273, in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture experiments can lead to inaccurate and irreproducible results. This guide provides a systematic approach to identify and resolve common causes of precipitation.
Visual Troubleshooting Flowchart
Caption: A step-by-step flowchart for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] However, detailed public data on its aqueous solubility, pKa, and logP are limited. As a small molecule with a molecular weight of 500.69 g/mol , it is likely to have limited solubility in aqueous solutions like cell culture media.[1]
Q2: Why is my this compound precipitating when I dilute my DMSO stock in cell culture media?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many small molecule inhibitors.[2][3] This "crashing out" occurs because the compound's solubility is much lower in the aqueous environment of the cell culture media compared to the highly concentrated DMSO stock. The final concentration of this compound may exceed its solubility limit in the media, leading to the formation of a precipitate.
Q3: Can the final concentration of DMSO in the cell culture medium affect this compound solubility?
A3: Yes, the final concentration of DMSO is critical. While DMSO helps to keep this compound in solution, most cell lines can only tolerate very low concentrations, typically below 0.5%, with ≤0.1% being ideal to minimize off-target effects.[2] This low final concentration of DMSO is often insufficient to maintain the solubility of a hydrophobic compound at a high working concentration.
Q4: How can I prevent my this compound from precipitating in the cell culture medium?
A4: Here are several strategies to prevent precipitation:
-
Optimize Stock Solution: Ensure your this compound is fully dissolved in a high-quality, anhydrous DMSO stock.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform serial dilutions in pre-warmed (37°C) media.[2]
-
Lower Final Concentration: If possible, lower the final working concentration of this compound in your experiment.
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (≤0.1%) that your cells can tolerate and that keeps the compound in solution.[2]
-
Pre-warm Media: Always use media pre-warmed to 37°C, as temperature can affect solubility.[2]
-
Gentle Mixing: Add the this compound stock solution dropwise to the media while gently swirling or vortexing to facilitate rapid and even dispersion.
Q5: Could components in my cell culture media be causing the precipitation?
A5: It is possible. High concentrations of salts, proteins (especially in serum-containing media), and other components can influence the solubility of small molecules.[4] If you suspect media interactions, you can test the solubility of this compound in a simpler buffered solution like Phosphate-Buffered Saline (PBS) or in serum-free media.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound in Cell Culture Media
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at 600 nm
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming (up to 37°C) or sonication may be used if necessary.
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Prepare Media Plate: Add 198 µL of your pre-warmed (37°C) cell culture medium to the wells of a 96-well plate. Include wells with media only as a negative control.
-
Add this compound Dilutions: Add 2 µL of each this compound concentration from the DMSO serial dilution to the corresponding wells containing the media. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at 600 nm.
-
Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity or absorbance compared to the media-only control.
Data Presentation:
| This compound Concentration (µM) | Turbidity (NTU) - Replicate 1 | Turbidity (NTU) - Replicate 2 | Turbidity (NTU) - Replicate 3 | Average Turbidity (NTU) |
| 100 | 15.2 | 16.1 | 15.5 | 15.6 |
| 50 | 8.3 | 8.9 | 8.5 | 8.6 |
| 25 | 2.1 | 2.3 | 2.2 | 2.2 |
| 12.5 | 0.5 | 0.6 | 0.5 | 0.5 |
| 6.25 | 0.2 | 0.3 | 0.2 | 0.2 |
| Media Control | 0.1 | 0.2 | 0.1 | 0.1 |
Protocol 2: Stability Assessment of this compound in Cell Culture Media by HPLC-MS
This protocol outlines a general procedure to determine the stability of this compound in cell culture media over time.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your cell culture medium (with and without serum, if applicable)
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard
-
HPLC-MS system
Procedure:
-
Prepare Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed (37°C) cell culture medium to a final concentration that is below its determined kinetic solubility (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%.
-
Incubation: Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., with and without 10% FBS). Incubate the plates at 37°C in a humidified incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Sample Processing: To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of this compound using a validated HPLC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Data Presentation:
| Time (hours) | % this compound Remaining (Media without Serum) | % this compound Remaining (Media with 10% FBS) |
| 0 | 100 ± 2.5 | 100 ± 3.1 |
| 2 | 98.1 ± 3.0 | 99.2 ± 2.8 |
| 4 | 95.7 ± 2.2 | 97.5 ± 3.5 |
| 8 | 90.3 ± 4.1 | 94.1 ± 2.9 |
| 24 | 75.2 ± 5.6 | 85.6 ± 4.3 |
| 48 | 58.9 ± 6.2 | 72.3 ± 5.1 |
| Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only. |
Experimental Workflow for Stability Assessment
Caption: A workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Optimizing JYL-273 Concentration for Primary Neuron Viability
Welcome to the technical support center for JYL-273. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in primary neuron cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful experimental outcomes.
Troubleshooting Guide
Issue: Low Primary Neuron Viability After this compound Treatment
| Potential Cause | Recommended Solution |
| High Concentration of this compound: Exceeding the optimal concentration range can lead to cytotoxicity.[1] | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 100 µM) to identify the optimal non-toxic concentration.[2][3] |
| Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the neurons. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal and does not exceed levels known to be safe for primary neurons. Run a solvent-only control. |
| Suboptimal Culture Conditions: The health of the primary neurons prior to treatment can significantly impact their response to this compound. | Review and optimize your primary neuron culture protocol, paying close attention to factors like seeding density, coating substrate, and media composition.[4][5] Healthy cultures should show extended processes and form a network.[4] |
| Contamination: Bacterial or fungal contamination can compromise neuronal health. | Regularly inspect cultures for any signs of contamination. Ensure aseptic techniques are strictly followed during all procedures. |
Issue: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Primary Neuron Culture: Differences in cell density, health, or age of the culture can lead to variability.[1] | Standardize your primary neuron isolation and culture protocol. Use cultures at a consistent age (days in vitro) for all experiments. |
| Inconsistent this compound Preparation: Errors in weighing, dissolving, or diluting this compound can lead to different effective concentrations. | Prepare fresh stock solutions of this compound for each experiment and use calibrated pipettes for accurate dilutions. |
| Edge Effects in Multi-Well Plates: Evaporation in the outer wells of 96- or 384-well plates can lead to increased concentrations of this compound and media components.[6] | To minimize edge effects, avoid using the outer wells for experiments and instead fill them with sterile water or media.[6] |
Issue: Observed Morphological Changes in Neurons (e.g., neurite retraction, cell body swelling)
| Potential Cause | Recommended Solution |
| Cytotoxic Effects of this compound: The observed morphological changes may be an early indicator of cytotoxicity. | Lower the concentration of this compound and perform a time-course experiment to observe when these changes first appear. |
| Off-Target Effects: this compound may be interacting with unintended cellular targets. | If possible, investigate the known targets of this compound and consider if off-target effects could be responsible for the observed phenotype. |
| Stressed Culture: The neurons may have been stressed prior to the addition of this compound. | Ensure optimal culture conditions and handle the cells gently during media changes and treatment application.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary neuron cultures?
A1: For a novel compound like this compound, it is crucial to determine the optimal concentration empirically. We recommend starting with a broad range of concentrations, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to establish a dose-response curve.[2][3] This initial screen will help identify a narrower, effective concentration range for your specific neuronal type and experimental goals.
Q2: How can I assess the neurotoxicity of this compound in my cultures?
A2: Neurotoxicity can be evaluated using various cell viability assays. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells.[7][8]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.[7][8]
-
Trypan Blue Exclusion Assay: A dye that is only taken up by cells with compromised membranes.[7]
-
Propidium Iodide (PI) Staining: A fluorescent dye that stains the nuclei of dead cells.[7][9]
It is advisable to use multiple assays to get a comprehensive view of cellular health.[2]
Q3: How long should I incubate the primary neurons with this compound?
A3: The optimal incubation time will depend on the specific mechanism of action of this compound and the experimental question. A typical starting point is 24 to 48 hours. However, it may be beneficial to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the ideal treatment duration.
Q4: What are some potential signaling pathways that this compound might modulate to promote neuroprotection?
A4: Many neuroprotective compounds exert their effects by modulating key signaling pathways involved in cell survival and apoptosis. Some common pathways include:
-
PI3K/Akt Pathway: This is a critical pathway for mediating neuroprotective effects.[10][11]
-
MAPK/ERK Pathway: Also involved in neuronal survival and differentiation.[10]
-
Nrf2/HO-1 Pathway: This pathway is involved in antioxidant defense and reducing oxidative stress.[[“]][[“]]
Investigating the activation or inhibition of these pathways in response to this compound treatment can provide insights into its mechanism of action.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Primary Neuron Viability
| This compound Concentration | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| Control (Vehicle) | 100 ± 5.2 | 5.1 ± 1.3 |
| 1 nM | 102 ± 4.8 | 4.9 ± 1.1 |
| 10 nM | 115 ± 6.1 | 4.5 ± 0.9 |
| 100 nM | 125 ± 7.3 | 4.2 ± 1.0 |
| 1 µM | 118 ± 5.9 | 6.3 ± 1.5 |
| 10 µM | 85 ± 8.2 | 15.7 ± 2.4 |
| 100 µM | 42 ± 9.5 | 58.9 ± 6.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol provides a general guideline for the culture of primary rodent neurons. Optimization may be required depending on the specific neuronal type (e.g., cortical, hippocampal).
-
Plate Coating: Coat culture plates with a suitable substrate such as Poly-D-lysine or Poly-L-lysine to promote neuronal attachment.[4][5]
-
Tissue Dissection: Isolate brain tissue from embryonic rodents (e.g., E17-19 for rats).[4]
-
Dissociation: Dissociate the tissue into a single-cell suspension using a combination of enzymatic (e.g., papain or trypsin) and mechanical dissociation.[4][14]
-
Cell Plating: Plate the neurons at an appropriate density.[4][5] For example, for cortical neurons, a density of 25,000 - 60,000 cells/cm² for histology is common.[4]
-
Culture Medium: Culture the neurons in a serum-free medium, such as Neurobasal medium supplemented with B27 and L-glutamine.[4]
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO₂. Perform partial media changes every 3-4 days to replenish nutrients.[6]
Protocol 2: this compound Treatment and Viability Assessment
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Neuron Treatment: After allowing the primary neurons to mature in culture (e.g., 7 days in vitro), replace the old medium with fresh medium containing the desired concentrations of this compound. Include a vehicle-only control group.
-
Incubation: Incubate the neurons for the desired treatment duration (e.g., 24-48 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
LDH Assay:
-
Collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical neuroprotective signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dendrotek.ca [dendrotek.ca]
- 5. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 6. biocompare.com [biocompare.com]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7/IGF-IR [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. consensus.app [consensus.app]
- 14. Isolation of Primary Brain Cells: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cytotoxicity Assays for HEK293 Cells
This technical support center provides guidance for researchers conducting cytotoxicity assays on Human Embryonic Kidney (HEK293) cells. While the initial query concerned "JYL-273," this compound is not documented in the available scientific literature. Therefore, this guide offers a general framework and protocols applicable to testing novel compounds on HEK293 cells.
Frequently Asked Questions (FAQs)
Q1: What is a suitable cell seeding density for a cytotoxicity assay in HEK293 cells?
A1: The optimal seeding density can vary, but a common starting point for 96-well plates is between 5,000 and 15,000 cells per well.[1] For 1536-well plates, a density of approximately 250 cells per well has been used.[2][3] It is recommended to perform an initial optimization experiment to determine the ideal cell number for your specific conditions to avoid issues like cell overgrowth.[1][4]
Q2: What type of culture medium and supplements should I use for HEK293 cells?
A2: HEK293 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI medium.[5][6] This is commonly supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][6] For some specific protocols, 1x GlutaMAX is also added.[5]
Q3: How long should I expose HEK293 cells to the test compound?
A3: The incubation time for compound exposure can range from 24 to 72 hours. A 48-hour incubation is a frequent duration for assessing cytotoxicity.[5] However, the optimal time will depend on the mechanism of action of the compound being tested.
Q4: What positive and negative controls should be included in my cytotoxicity assay?
A4:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound. This is considered the high-signal control, representing 100% cell viability.[2][3]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 0.1% Triton X-100 for 10 minutes) to induce maximum cell death.[7]
-
Media-only Control: Wells containing only culture medium without cells to measure the background absorbance or luminescence.[5]
Troubleshooting Guide
Problem 1: HEK293 cells are detaching from the plate during the assay.
-
Cause: HEK293 cells can have a weaker adherence to tissue culture plastic compared to other cell lines.[8] Washing with buffers lacking calcium and magnesium, such as PBS, can cause them to detach.[8] Over-confluency and excessive pipetting can also lead to cell detachment.[8]
-
Solution:
-
Handle the cells gently during media changes and reagent additions.[8]
-
Use pre-warmed media and reagents to avoid temperature shock.[8]
-
Ensure your washing buffers contain calcium and magnesium.[8]
-
Consider pre-coating your culture plates with adhesion molecules like poly-L-lysine or collagen.[8]
-
Avoid letting the cells become over-confluent before starting the assay.[8]
-
Problem 2: High background signal in the media-only control wells.
-
Cause: Certain components in the cell culture medium can contribute to high absorbance or luminescence readings.[4]
-
Solution: Analyze the components of your medium and consider using a formulation with lower levels of interfering substances if this issue persists.[4]
Problem 3: Inconsistent results or high variability between replicate wells.
-
Cause: This can be due to uneven cell seeding, edge effects in the microplate, or pipetting errors.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples.
-
Use calibrated pipettes and consistent pipetting techniques.
-
Problem 4: Cell overgrowth in control wells, leading to a saturated signal.
-
Cause: The initial cell seeding density may be too high, or the incubation period is too long for the metabolic activity of the cells.[1]
-
Solution:
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on measuring ATP content as an indicator of metabolically active, viable cells.[2][3]
Materials:
-
HEK293 cells
-
Complete culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
White, solid-bottom 96-well or 1536-well plates
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count HEK293 cells, ensuring a viable single-cell suspension.
-
Dilute the cells in complete culture medium to the desired concentration.
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound to the appropriate wells. Include vehicle-only and media-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.[5]
-
-
Assay Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 10-15 minutes.[3]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[3]
-
-
Data Analysis:
-
Subtract the average luminescence of the media-only control from all other wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the compound concentration and determine the IC50 value using a suitable curve-fitting model.[5]
-
Quantitative Data Summary
Table 1: Recommended Parameters for HEK293 Cytotoxicity Assays
| Parameter | 96-Well Plate | 1536-Well Plate | Reference(s) |
| Seeding Density | 5,000 - 15,000 cells/well | ~250 cells/well | [1][2][3] |
| Culture Volume | 100 µL | 5 µL | [2][5] |
| Compound Volume | 100 µL (for 2x concentration) | 23 nL | [3][5] |
| Incubation Time | 24 - 72 hours | 48 hours | [5][7] |
Visualizations
Caption: Workflow for a typical cytotoxicity assay in HEK293 cells.
Caption: Example of a hypothetical signaling pathway for compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. HEK-293 Cytotoxicity Assays [bio-protocol.org]
- 6. 2.2.10 Cytotoxicity assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to avoid off-target effects of JYL-273 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating the off-target effects of the hypothetical small molecule inhibitor, JYL-273. The principles and protocols outlined here are broadly applicable to a wide range of small molecule inhibitors used in cellular and biochemical research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target binding can disrupt essential cellular pathways, causing cellular toxicity that is not related to the on-target activity.[1][2] Minimizing these effects is critical for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q2: What are the initial signs that this compound might be causing off-target effects in my cell-based assays?
A2: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[2][3]
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when the target protein's expression is reduced using genetic methods like CRISPR-Cas9 or siRNA.[1][2]
-
Phenotype occurs at significantly different concentrations: The cellular effect is observed at a concentration of this compound that is much higher or lower than its known IC50 value for the primary target.[3]
-
Inconsistent results across different cell lines: The effect of this compound varies in cell lines where the primary target expression is similar, which may suggest the involvement of an off-target protein with variable expression.[1]
Q3: What proactive strategies can I implement in my experimental design to minimize the off-target effects of this compound?
A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect.[1][2] Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Employ Control Compounds: If available, include a structurally similar but inactive analog of this compound as a negative control.[1] This helps ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Confirm On-Target Engagement: Before extensive phenotypic assays, confirm that this compound is binding to its intended target in your cellular system at the concentrations you are using. Techniques like the Cellular Thermal Shift Assay (CETSA) are ideal for this.[1][4]
-
Orthogonal Validation: Plan to confirm key findings using non-pharmacological methods. Genetic knockdown or knockout of the target should recapitulate the phenotype observed with this compound.[1][2]
Troubleshooting Guide: Is It an Off-Target Effect?
If you suspect that the results from your experiment with this compound are due to off-target effects, follow this troubleshooting workflow.
Data Presentation
Quantitative Data Summary
When evaluating a kinase inhibitor like this compound, it is essential to summarize its activity against the intended target and a panel of potential off-target kinases. The table below provides a template for organizing such data.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target (Kinase X) | 12 | 99% | Expected on-target activity. |
| Off-Target Kinase A | 180 | 88% | 15-fold less potent than the primary target. |
| Off-Target Kinase B | 950 | 52% | Potential for off-target effects at higher concentrations.[3] |
| Off-Target Kinase C | >10,000 | <5% | Likely not a significant off-target.[3] |
| Off-Target Kinase D | 25,000 | <2% | Likely not a significant off-target. |
Table 2: Effect of ATP Concentration on this compound IC50 for Primary Target (Kinase X)
The IC50 value of an ATP-competitive inhibitor is highly dependent on the concentration of ATP in the assay.[5]
| ATP Concentration | This compound IC50 (nM) | Notes |
| 10 µM | 12 | Standard assay condition (near Km for ATP). |
| 100 µM | 115 | Demonstrates competition with ATP. |
| 1 mM | 1,250 | Represents a more physiological ATP concentration.[5] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of purified kinases.[3]
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[1]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to generate a range of concentrations (e.g., 10-point dose-response curve) for IC50 determination.[1]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific peptide substrate, and assay buffer.[1]
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells. Pre-incubate the mixture for 10-30 minutes at room temperature.[5]
-
Reaction Initiation: Start the phosphorylation reaction by adding [γ-³³P]ATP (or cold ATP for luminescence-based assays).[5]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.[5]
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer a portion of the mixture onto a phosphocellulose filter paper, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.[5]
-
Luminescence Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete remaining ATP. Then, add a detection reagent to convert ADP to ATP and measure the resulting light with a luciferase reaction.[6]
-
-
Data Analysis: Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response data using a suitable non-linear regression model to calculate IC50 values.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target protein in intact cells.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (DMSO).[2]
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2][4]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western Blot or other protein detection methods.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To verify that the cellular phenotype observed with this compound is a direct result of inhibiting the intended target.[2]
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the intended target into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot, qPCR, or sequencing of the target locus.[2]
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound. If the phenotype is on-target, it should be recapitulated in the knockout cells.[2]
Mandatory Visualizations
Signaling Pathway: On-Target vs. Potential Off-Target Effects
The diagram below illustrates a hypothetical scenario where this compound inhibits its primary target, Kinase X, but at higher concentrations, it may also inhibit an unrelated Off-Target Kinase A, leading to unintended downstream signaling.
References
Technical Support Center: Stability of Small Molecules in DMSO
Disclaimer: No public data could be found for a compound specifically named "JYL-273." The following information is based on established best practices and published studies on the stability of small-molecule compounds stored in Dimethyl Sulfoxide (DMSO) at room temperature. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for assessing the stability of their own compounds, such as this compound.
Frequently Asked Questions (FAQs)
Q1: How stable are small molecules, like this compound, in DMSO at room temperature?
A1: The stability of small molecules in DMSO at ambient temperatures can vary significantly depending on the compound's structure. However, general studies have shown that a majority of compounds remain stable for several months. One study monitoring approximately 7200 compounds in 20-mM DMSO solutions at room temperature found that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year[1]. For long-term storage, keeping solutions at 4°C, -20°C, or -80°C is recommended to maximize stability. A study demonstrated that 85% of compounds were stable in a DMSO/water (90/10) mixture for a 2-year period at 4°C[2].
Q2: I see some water has gotten into my DMSO stock. Will this affect the stability of this compound?
A2: The presence of water in DMSO can indeed affect compound stability, as it can facilitate hydrolysis of susceptible functional groups. Studies have indicated that water is a more significant factor in compound degradation than oxygen[3][4]. It is crucial to use anhydrous DMSO and to handle it in a way that minimizes moisture absorption, such as using a dry, inert gas like nitrogen or argon and keeping containers tightly sealed[5]. While a study showed high stability for many compounds in a 90/10 DMSO/water mixture at 4°C, this may not hold true at room temperature or for all chemical scaffolds[2].
Q3: How many times can I freeze and thaw my DMSO stock solution of this compound?
A3: Repeated freeze-thaw cycles are a common concern for researchers. Fortunately, studies suggest that for many compounds, this is not a significant issue. One study found no significant compound loss after 11 freeze/thaw cycles when freezing at -15°C and thawing at 25°C[3][4]. To minimize any potential risk, it is best practice to aliquot stock solutions into smaller, single-use volumes. This avoids the need for repeated warming and cooling of the entire stock.
Q4: What type of container should I use to store my this compound DMSO solution?
A4: Both glass and polypropylene (B1209903) containers are generally suitable for storing DMSO solutions. A study that measured compound recovery from both types of containers over 5 months at room temperature found no significant difference between them[3][4]. However, it is important to be aware of the compatibility of DMSO with other plastics. Materials like polystyrene and polycarbonate are only moderately compatible, while PVC tubing is considered incompatible[6][7].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results from the same stock solution. | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Perform a stability check using an analytical method like LC-MS. Prepare fresh stock solutions and aliquot for single use. |
| Absorption of atmospheric water into the DMSO stock. | Use anhydrous DMSO and handle under dry conditions (e.g., in a glove box or with a nitrogen blanket). Tightly seal containers immediately after use[5]. | |
| Precipitate forms when diluting DMSO stock with aqueous buffer. | The compound has lower solubility in the aqueous buffer. | This is a common occurrence. Try vortexing, sonicating, or gentle warming (e.g., in a 37°C water bath) to redissolve the precipitate. Ensure the compound is fully dissolved before use[8]. |
| The final concentration in the aqueous solution exceeds the compound's solubility limit. | Review the compound's solubility data. It may be necessary to lower the final concentration or use a different co-solvent system if permissible for the assay. | |
| The vial of this compound appears empty upon arrival. | The compound was supplied in a small quantity and may be present as a thin film or lyophilized powder. | Add the appropriate volume of DMSO as indicated on the datasheet and vortex or sonicate to ensure the compound is fully dissolved[8]. |
| The DMSO stock solution has solidified. | The melting point of DMSO is 18.5°C (65.3°F), so it can solidify at or near room temperature. | Gently warm the solution to room temperature. This will not harm the DMSO or most dissolved compounds[6][7]. |
Quantitative Data Summary
The stability of a compound in DMSO is often assessed by measuring its purity over time. Below is a summary of findings from a large-scale study on compound stability in DMSO at room temperature.
| Storage Duration | Probability of Compound Observation | Reference |
| 3 Months | 92% | [1] |
| 6 Months | 83% | [1] |
| 1 Year | 52% | [1] |
Note: "Probability of Compound Observation" refers to the likelihood of detecting the compound within specified purity thresholds using mass spectrometry.
Experimental Protocols
Protocol: General Stability Assessment of a Compound in DMSO at Room Temperature
This protocol outlines a general method for determining the stability of a compound, such as this compound, in a DMSO solution at room temperature over a set period.
1. Materials:
- Compound of interest (e.g., this compound)
- Anhydrous DMSO
- Internal Standard (IS) compound (a stable compound with similar analytical properties)
- HPLC or UPLC system with a UV detector and a Mass Spectrometer (LC/UV/MS)[3][4]
- Autosampler vials with caps
- Calibrated analytical balance and volumetric flasks
2. Procedure:
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
Best practices for dissolving and storing JYL-273
This technical support guide provides best practices for dissolving and storing JYL-273, a potent TRPV1 agonist. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal results, use anhydrous (dry) DMSO to prepare your stock solution.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend starting with a concentration of 10 mM in anhydrous DMSO. If you require a higher concentration, it is advisable to perform a solubility test with a small amount of the compound first. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the table below for detailed storage recommendations for both the solid compound and stock solutions.
Q4: What is the stability of this compound in a DMSO stock solution?
A4: While specific long-term stability data for this compound in DMSO is not publicly available, it is recommended to store stock solutions at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: My this compound solution appears cloudy or has precipitates after dilution in an aqueous buffer. What should I do?
A5: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds dissolved in DMSO. Please refer to the "Troubleshooting Guide" for detailed steps on how to address this.
Data Summary
| Parameter | Recommendation |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Stock Solution Conc. | 10 mM (recommended starting concentration) |
| Storage (Solid Form) | Short-term (weeks): 0-4°C, dry and dark. Long-term (years): -20°C, dry and dark. |
| Storage (DMSO Stock) | Short-term (days): 4°C. Long-term (months): -20°C or -80°C in aliquots. |
| Biological Activity | IC50 of 361 nM in CHO-TRPV1 cell lines.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 500.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.01 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 500.69 g/mol = 0.00501 g = 5.01 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution.
-
Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Visual Guides
Experimental Workflow for this compound Dissolution and Use
Caption: Workflow for preparing and using this compound solutions.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound.
Troubleshooting Precipitation Issues
Caption: Logic diagram for troubleshooting this compound precipitation.
References
Addressing variability in JYL-273 experimental results
Welcome to the Technical Support Center for JYL-273, a novel and selective inhibitor of Tyrosine Kinase Z (TKZ). This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results and provide clear guidance for obtaining reproducible data.
Given that this compound is a novel compound, this guide is based on established principles of kinase inhibitor research and best practices for cell-based and biochemical assays.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Question: I am observing significant differences in the IC50 value for this compound in my biochemical/cell-based assays across multiple experimental runs. What are the potential causes and how can I improve reproducibility?
Answer:
Variability in IC50 values is a common challenge in kinase inhibitor studies.[2] Several factors related to compound handling, assay conditions, and reagents can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Compound Stability/Solubility | Prepare fresh serial dilutions of this compound from a concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | This compound may be unstable in aqueous assay buffers over time. Degradation or precipitation can lead to a lower effective concentration, resulting in a higher apparent IC50.[1] |
| ATP Concentration (Biochemical Assays) | Use a consistent concentration of ATP in all biochemical kinase assays, ideally at or near the Km value for TKZ.[3] | This compound is an ATP-competitive inhibitor. Variations in ATP concentration will directly compete with the inhibitor and alter the apparent IC50 value.[2][3] |
| Enzyme/Substrate Concentration | Ensure the kinase reaction is in the linear range by performing a time-course experiment. Use an enzyme concentration that results in a robust signal without significant substrate depletion (typically <10%).[2][3] | If the reaction proceeds for too long or the enzyme concentration is too high, it can affect the accurate determination of IC50 values.[2] |
| Cell Passage Number/Confluency | Use cells within a consistent, low passage number range for all experiments. Plate cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment.[4] | The expression and activity of signaling pathways can change as cells are passaged. Cell density can also impact cellular response to inhibitors.[4] |
| Reagent Variability | Use the same lot of critical reagents (e.g., kinase enzyme, antibodies, cell culture media) for a set of comparative experiments. | Variations between lots of biological reagents can introduce significant variability. |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
Question: this compound is highly potent in my biochemical kinase assay (low nM IC50), but I need a much higher concentration (µM range) to see an effect in my cell-based assays. Why is there a discrepancy?
Answer:
A significant difference between biochemical and cellular potency is common for small molecule inhibitors. This "potency gap" can be attributed to several factors related to the complexities of a cellular environment.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Cell Permeability | If this compound has poor membrane permeability, its intracellular concentration may not be sufficient to inhibit TKZ effectively.[5] | Biochemical assays measure direct target engagement, while cellular assays require the compound to cross the cell membrane to reach its intracellular target.[6] |
| High Intracellular ATP | The concentration of ATP inside a cell (mM range) is much higher than that typically used in biochemical assays (µM range). | As an ATP-competitive inhibitor, this compound must compete with a much higher concentration of endogenous ATP in a cellular context, leading to a rightward shift in the dose-response curve. |
| Protein Binding | This compound may bind to other proteins in the cell or in the culture medium (e.g., albumin), reducing the free concentration available to bind to TKZ. | The "free" fraction of the compound is what is active. High non-specific binding reduces the effective concentration at the target site. |
| Efflux Pumps | Cells may express efflux pumps (e.g., P-glycoprotein) that actively transport this compound out of the cell, preventing it from reaching an effective intracellular concentration. | This is a common mechanism of cellular resistance to small molecule drugs. |
| Compound Degradation | This compound may be metabolized by cellular enzymes into inactive forms.[1] | The stability of the compound within the cell's metabolic environment can significantly impact its observed cellular activity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and how should I store it? A1: this compound is soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and storing it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7]
Q2: I am not observing the expected inhibition of downstream signaling (e.g., p-STAT9) after this compound treatment. What should I check? A2: First, confirm the activity of your this compound compound in a biochemical assay to ensure it is potent against the TKZ enzyme. Second, optimize the treatment time. The phosphorylation of downstream targets can be transient. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to identify the optimal time point for observing maximal inhibition of p-STAT9. Finally, verify the quality of your phospho-specific antibody using appropriate positive and negative controls.
Q3: I'm observing significant cell toxicity at concentrations where I expect to see specific inhibition of TKZ. What could be the cause? A3: This could be due to off-target effects of this compound.[1] Many kinase inhibitors can have activity against other kinases, which can lead to unexpected biological responses or toxicity.[7] It is also possible that the genetic background of your specific cell line makes it particularly sensitive to the inhibition of the TKZ pathway.[1] Consider performing a broader kinase selectivity screen to identify potential off-targets.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT9 Inhibition
This protocol assesses the cellular activity of this compound by measuring the phosphorylation of the downstream target, STAT9.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for the predetermined optimal time (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-STAT9. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT9 or a loading control (e.g., GAPDH, β-actin) to normalize the data.[1]
Protocol 2: Luminescence-Based Biochemical Kinase Assay
This protocol measures the direct inhibitory activity of this compound against the TKZ enzyme.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
-
Add Kinase and Substrate: Add a mixture containing the recombinant active TKZ enzyme and a suitable peptide substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP at a concentration near the Km for TKZ.
-
Incubation: Incubate the plate at room temperature for a specified time within the linear range of the reaction (e.g., 60 minutes).[2]
-
Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based reagent kit (e.g., Kinase-Glo®) according to the manufacturer's instructions. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values from the resulting dose-response curves.
Visualizations
Caption: The this compound signaling pathway.
Caption: Troubleshooting workflow for IC50 variability.
Caption: Experimental workflow for cellular target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Use Inhibitors [sigmaaldrich.com]
Minimizing JYL-273 degradation during long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of JYL-273 during long-term experiments. The following information is based on general best practices for handling chemical compounds, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound?
Q2: How should I store this compound for long-term use?
A2: For long-term storage, it is advisable to keep this compound in a tightly sealed container at low temperatures. Options include refrigeration (2-8°C) or, more commonly for sensitive compounds, freezing at -20°C or -80°C.[1] Aliquoting the compound into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the likely pathways of this compound degradation?
A3: Based on the chemical structure of this compound (C28H40N2O4S), a potent VR1 (TRPV1) agonist, and general chemical principles, likely degradation pathways include:
-
Hydrolysis: The presence of ester or other hydrolyzable functional groups can make the molecule susceptible to degradation in the presence of water.
-
Oxidation: Exposure to air can lead to oxidative degradation, especially if the molecule contains sensitive functional groups. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.[1]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to break chemical bonds and degrade the compound. Therefore, storage in amber vials or light-blocking containers is essential.
-
Thermal Degradation: Elevated temperatures can increase the rate of all chemical reactions, including degradation.[4] It is important to avoid exposing this compound to high temperatures.
Q4: Can I prepare a stock solution of this compound in advance for my long-term experiment?
A4: Yes, preparing a stock solution is a common practice. However, the stability of this compound in solution will depend on the solvent used. It is recommended to use a high-purity, anhydrous solvent. Once prepared, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C. Before starting a long-term study, it is advisable to conduct a small-scale stability test of the stock solution under your specific storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results over time. | Compound degradation due to improper storage. | - Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture.[1][2] - Use a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles. - If possible, re-qualify the compound's purity and concentration using an appropriate analytical method (e.g., HPLC, LC-MS). |
| Visible changes in the compound (e.g., color change, precipitation). | Chemical degradation or contamination. | - Do not use the compound. - Discard the degraded stock and prepare a fresh solution from a new, unopened vial of the solid compound. - Ensure all labware is scrupulously clean and dry before use.[2] |
| Variability between different batches of the compound. | Inconsistent handling or storage of different batches. | - Standardize handling and storage protocols for all batches.[5] - Maintain a detailed log of when each batch was received, opened, and how it has been stored.[6] - If possible, perform a quality control check on each new batch before use. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound solid, high-purity anhydrous solvent (e.g., DMSO), sterile microcentrifuge tubes or cryovials (amber or wrapped in foil), precision balance, calibrated pipettes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile environment. c. Dissolve the solid in the appropriate volume of solvent to achieve the desired stock concentration. d. Vortex briefly to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Label each aliquot clearly with the compound name, concentration, date of preparation, and batch number. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability (Example using HPLC)
-
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
-
Procedure: a. Prepare a stock solution of this compound as described in Protocol 1. b. Immediately after preparation (T=0), remove an aliquot and analyze it by a validated HPLC method to determine the initial purity and peak area. c. Store the remaining aliquots under the desired long-term storage conditions (e.g., -20°C). d. At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and re-analyze it using the same HPLC method. e. Compare the purity and peak area to the T=0 results. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Recommended workflow for preparing and using this compound in long-term experiments.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. researchgate.net [researchgate.net]
- 6. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in JYL-273 calcium assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JYL-273 in calcium assays. This compound is a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), and achieving a high signal-to-noise ratio is critical for accurate assessment of its activity.[1][2] This guide will address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in calcium assays?
A1: this compound is a potent agonist of the Vanilloid Receptor 1 (VR1), also known as TRPV1.[1][2] It is used in calcium assays to study the activation of the TRPV1 channel. Upon binding, it causes an influx of calcium ions into the cell, which can be measured using calcium-sensitive fluorescent dyes. This allows for the characterization of TRPV1 function and the screening of potential modulators.
Q2: What are the common causes of a low signal-to-noise ratio in this compound calcium assays?
A2: A low signal-to-noise ratio can stem from either a weak signal or high background noise. Common causes include suboptimal dye loading, poor cell health, low TRPV1 receptor expression, receptor desensitization, and high cellular autofluorescence.
Q3: How can I be sure my cells are responding to this compound?
A3: A positive control is essential. After stimulating with this compound, you can add a calcium ionophore like ionomycin (B1663694) to elicit a maximal calcium response.[3] If the ionophore produces a strong signal, it confirms that the dye is loaded correctly and the detection instrument is functioning properly, suggesting the issue may lie with the this compound stimulation or the cellular response to it.[4]
Q4: Should I use a specific type of microplate for my assay?
A4: Yes, the choice of microplate can significantly impact your results. For fluorescence assays, black, opaque microplates are recommended to minimize background fluorescence and prevent light scatter.[5][6] Clear or white plates can contribute to higher background noise.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide provides a systematic approach to diagnosing and resolving common issues leading to a low signal-to-noise ratio in your this compound calcium assays.
Issue 1: Weak or No Signal Upon this compound Application
A weak or absent signal is a frequent problem and can be attributed to several factors related to the cells, the dye, or the compound itself.
Troubleshooting Workflow for Weak Signal
Caption: Troubleshooting logic for a weak or absent signal.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Poor Cell Health or Incorrect Density | Ensure cells are healthy, in a logarithmic growth phase, and plated at an optimal density.[7] Each cell line should be individually evaluated to determine the best cell density for calcium mobilization experiments.[8] |
| Low TRPV1 Receptor Expression | Confirm that your cell line expresses sufficient levels of the TRPV1 receptor. This can be verified using techniques like qPCR, Western blot, or flow cytometry.[7] |
| TRPV1 Receptor Desensitization | Prolonged exposure to low levels of agonists can cause receptor desensitization.[4] To avoid this, consider serum-starving the cells for several hours before conducting the assay.[7][4] |
| Suboptimal Dye Loading | Inconsistent or insufficient loading of the calcium indicator dye is a common issue.[9] Titrate the dye concentration and optimize the incubation time for your specific cell type.[7] Ensure that the de-esterification step, which activates the dye, is performed correctly.[7] |
| Incorrect this compound Concentration or Degradation | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution to prevent degradation. Perform a dose-response curve to determine the optimal concentration for your assay. |
| Incompatible Assay Buffer | Ensure the assay buffer is compatible with your cells and the calcium indicator dye. Some buffer components can interfere with the assay. Use a buffer recommended for calcium flux assays, such as Hanks' Balanced Salt Solution (HBSS). |
Issue 2: High Background Fluorescence (High Noise)
High background fluorescence can obscure the signal from this compound stimulation, leading to a poor signal-to-noise ratio.
Signaling Pathway Leading to Calcium Influx via TRPV1 Activation
Caption: Simplified signaling pathway of this compound-induced calcium influx.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Some cell types and media components exhibit natural fluorescence. Consider using a medium with reduced autofluorescence or performing the final measurement in a buffer like HBSS. Measuring fluorescence from a cell-free well can help determine the background from the media. |
| Dye Leakage or Extracellular Dye | Incomplete removal of extracellular dye after loading can lead to high background. Ensure thorough washing steps if your protocol requires it. To prevent dye leakage from cells, probenecid (B1678239) can be added to the medium, although it may have cytotoxic effects.[10] Alternatively, consider using a dye with better cellular retention, such as Fluo-8.[10] |
| Incorrect Instrument Settings | Suboptimal settings on the fluorescence plate reader can increase noise. Optimize the gain settings to enhance the signal without saturating the detector.[6] Ensure the excitation and emission wavelengths are correctly set for your chosen calcium indicator. |
| Light Scatter | Light scatter from the instrument or between wells can contribute to background noise. Using black-walled microplates can significantly reduce this issue.[5][6] |
Experimental Protocols
General Calcium Assay Protocol
This protocol provides a general workflow for a this compound calcium assay using a fluorescent plate reader. Optimization will be required for specific cell lines and equipment.
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well microplate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Dye Loading:
-
Prepare a loading solution of a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[11]
-
-
Dye De-esterification: Incubate the plate at room temperature for 15-30 minutes in the dark to allow for complete de-esterification of the AM ester.[7]
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use an automated liquid handler or carefully pipette the this compound solution into the wells.
-
-
Fluorescence Measurement:
-
Positive Control: At the end of the kinetic read, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal.[3]
Experimental Workflow Diagram
Caption: A typical workflow for a this compound calcium assay.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 9. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 10. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
- 11. bu.edu [bu.edu]
Technical Support Center: Optimizing Cerdulatinib (PRT062070) Delivery for In Vivo Studies
A Note to Our Researchers: Initial inquiries regarding "JYL-273," a dual Syk/JAK inhibitor, have led to conflicting and inconclusive findings in scientific literature. However, the characteristics described by users align closely with Cerdulatinib (also known as PRT062070) , a well-documented, orally bioavailable dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This technical support center has therefore been developed to provide comprehensive guidance on the in vivo application of Cerdulatinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cerdulatinib?
A1: Cerdulatinib is a reversible, ATP-competitive small-molecule inhibitor that dually targets Spleen Tyrosine Kinase (SYK) and members of the Janus Kinase (JAK) family (primarily JAK1 and JAK3). This dual inhibition allows for the simultaneous suppression of signaling pathways crucial for the survival and proliferation of B-cells and other immune cells. By blocking SYK, Cerdulatinib interferes with B-cell receptor (BCR) signaling, and by inhibiting JAKs, it disrupts cytokine-mediated signaling through the JAK-STAT pathway.
Q2: What is a recommended starting dose for Cerdulatinib in mouse models?
A2: The optimal dose will vary depending on the animal model and disease indication. However, published preclinical studies can provide a starting point. For instance, in a mouse model of chronic B-cell antigen receptor stimulation, oral dosing of Cerdulatinib effectively blocked B-cell activation and splenomegaly.[1][2][3] In a rat model of collagen-induced arthritis, doses ranging from 1.5 to 5 mg/kg showed significant reductions in inflammation.[4] A dose escalation study is always recommended to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model.
Q3: How should I formulate Cerdulatinib for oral administration in rodents?
A3: Cerdulatinib is sparingly soluble in aqueous solutions. Therefore, a suitable vehicle is required for oral gavage. A common formulation strategy for poorly soluble kinase inhibitors involves a mixture of solvents and surfactants to create a stable suspension or solution. While specific formulations for Cerdulatinib in preclinical studies are not always detailed in publications, a widely used vehicle for similar compounds is a mix of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . It is crucial to sonicate the mixture to ensure a homogenous suspension before administration. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q4: What are the key pharmacokinetic parameters of Cerdulatinib to consider?
A4: In a phase I study in human patients, Cerdulatinib demonstrated a favorable pharmacokinetic profile that supports once-daily dosing, with an average elimination half-life of approximately 12 hours and a time to maximum concentration (Tmax) of about 2 hours.[5] Steady-state plasma concentrations in the 1-2 µM range have been shown to be sufficient to block SYK/JAK signaling and affect tumor viability.[6] While these are clinical data, they suggest that the compound has good oral bioavailability and can achieve therapeutically relevant concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in efficacy between animals in the same dose group. | 1. Inconsistent Formulation: The compound may not be uniformly suspended in the vehicle. 2. Inaccurate Oral Gavage: Misdelivery of the compound into the trachea or reflux can lead to inconsistent dosing. | 1. Optimize Formulation: Ensure the compound is fully dissolved or creates a fine, homogenous suspension. Sonicate the vehicle mixture immediately before each dosing session. 2. Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage. Use appropriately sized, ball-tipped gavage needles to minimize tissue damage and ensure delivery to the esophagus. Confirm proper placement before dispensing the dose.[7][8] |
| Lack of expected efficacy at the administered dose. | 1. Insufficient Bioavailability: The formulation may not be optimal for absorption, or the compound may be subject to significant first-pass metabolism. 2. Insufficient Target Engagement: The dose may be too low to achieve the necessary plasma concentrations to inhibit SYK and JAK in the target tissue. | 1. Formulation Optimization: Experiment with different vehicle compositions, such as lipid-based formulations, which can enhance the oral absorption of kinase inhibitors.[9] 2. Pharmacodynamic (PD) Study: Conduct a pilot study to measure target inhibition (e.g., phosphorylation of SYK and STAT proteins) in tumor or relevant tissues at various time points after dosing to confirm target engagement. |
| Unexpected toxicity (e.g., weight loss, lethargy, gastrointestinal issues). | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. 2. Off-Target Effects: Although selective, high concentrations of Cerdulatinib may inhibit other kinases. 3. On-Target Toxicity: Inhibition of SYK and JAK can lead to immunosuppression or other systemic effects. Clinical trials have reported adverse events such as diarrhea, nausea, and asymptomatic elevations in amylase and lipase.[10] | 1. Vehicle Control Group: Always include a robust vehicle-only control group to differentiate between compound and vehicle toxicity. 2. Dose De-escalation: If toxicity is observed, reduce the dose to determine the maximum tolerated dose (MTD). 3. Monitor Hematological Parameters: Given the role of JAK in hematopoiesis, monitor complete blood counts (CBCs) for signs of myelosuppression. 4. Clinical Monitoring: Closely monitor animals for clinical signs of distress, including changes in weight, activity, and stool consistency.[11] |
| Aspiration or injury during oral gavage. | 1. Improper Restraint: Incorrect handling of the animal can lead to misalignment of the esophagus and trachea. 2. Incorrect Needle Size/Placement: Using a gavage needle that is too large or inserting it improperly can cause esophageal perforation. | 1. Proper Handling: Ensure the mouse's head and neck are in a straight line with its body during the procedure.[12] 2. Correct Equipment: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal's weight. Pre-measure the needle from the tip of the nose to the last rib to ensure it reaches the stomach.[12] 3. Slow Administration: Administer the liquid slowly and steadily to prevent reflux.[13] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Cerdulatinib
| Kinase | IC50 (nM) |
| SYK | 32 |
| JAK1 | 12 |
| JAK2 | 6 |
| JAK3 | 8 |
| TYK2 | 0.5 |
Source: Adapted from Selleck Chemicals and other publications.[14][15]
Table 2: In Vivo Dosing and Administration for Cerdulatinib Studies
| Animal Model | Disease Indication | Route | Dose Range | Reported Outcome |
| Rat | Collagen-Induced Arthritis | Oral | 1.5 - 5 mg/kg | Significant reduction in inflammation and autoantibody generation.[2][3][12] |
| Mouse | Chronic B-Cell Receptor Stimulation | Oral | Not specified | Blocked B-cell activation and splenomegaly.[1][2][3] |
| Mouse | B-Cell Lymphoma Xenograft | Oral | 30 mg BID (human equivalent) | Tumor reductions observed in clinical trials.[16] |
Experimental Protocols
Protocol 1: B-Cell Lymphoma Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of Cerdulatinib in a B-cell lymphoma xenograft model.
Methodology:
-
Cell Culture: Culture a human B-cell lymphoma cell line (e.g., Raji, U2932) under standard conditions.[17][18]
-
Animal Model: Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, 6-8 weeks of age.[17][19]
-
Tumor Inoculation: Inoculate mice with 1 x 10^5 to 1 x 10^6 tumor cells intravenously or subcutaneously.[17][20][21]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging if using luciferase-expressing cells.[17]
-
Treatment Initiation: Once tumors are established (e.g., palpable or a detectable bioluminescent signal), randomize mice into treatment groups (vehicle control and Cerdulatinib).
-
Cerdulatinib Formulation and Administration:
-
Prepare the Cerdulatinib formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) and sonicate until homogenous.
-
Administer Cerdulatinib or vehicle via oral gavage at the desired dose and schedule (e.g., once daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth throughout the study.
-
Monitor animal weight and overall health daily.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
-
Protocol 2: Collagen-Induced Arthritis (CIA) Rat Model
Objective: To assess the anti-inflammatory effects of Cerdulatinib in a rat model of rheumatoid arthritis.
Methodology:
-
Animal Model: Use a susceptible rat strain, such as Wistar-Lewis or Dark Agouti rats, 8-10 weeks of age.[4][14][22]
-
Induction of Arthritis:
-
Treatment Initiation (Therapeutic Model):
-
Begin dosing after the onset of clinical signs of arthritis (typically around day 11-13).[22]
-
Randomize animals with established arthritis into treatment groups.
-
-
Cerdulatinib Formulation and Administration:
-
Prepare the Cerdulatinib formulation as described above.
-
Administer Cerdulatinib or vehicle via oral gavage at doses ranging from 1.5 to 5 mg/kg once daily.
-
-
Efficacy Assessment:
-
Monitor the incidence and severity of arthritis using a clinical scoring system based on paw swelling and erythema.
-
Measure paw volume using a plethysmometer.
-
At the end of the study (e.g., day 17-34), collect blood samples for analysis of inflammatory markers and anti-collagen antibodies.
-
Collect joints for histopathological assessment of inflammation, pannus formation, and cartilage/bone erosion.[22]
-
Mandatory Visualizations
Caption: Cerdulatinib dually inhibits SYK and JAK signaling pathways.
Caption: Generalized workflow for in vivo Cerdulatinib studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ashpublications.org [ashpublications.org]
- 7. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 8. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Results from an open-label phase 2a study of cerdulatinib, a dual spleen tyrosine kinase/Janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. chondrex.com [chondrex.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Xenograft B cell Lymphoma Model [bio-protocol.org]
- 18. "Development of New Diffuse Large B Cell Lymphoma Mouse Models." by Syed Hassan Mehdi, Ying-Zhi Xu et al. [mouseion.jax.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 21. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
Validation & Comparative
JYL-273 vs. Capsaicin: A Comparative Analysis of TRPV1 Activation Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of a novel investigational compound, JYL-273, and the well-characterized TRPV1 agonist, capsaicin (B1668287), in activating the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. The data presented for this compound is hypothetical and intended to illustrate a comparative framework.
Executive Summary
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation and is activated by various stimuli, including heat, protons, and chemical agonists like capsaicin.[1][2][3] This guide evaluates the efficacy of a hypothetical novel agonist, this compound, in comparison to the benchmark agonist, capsaicin. The analysis is based on established in vitro assays for determining TRPV1 activation.
Quantitative Potency Comparison
The relative potency of this compound and capsaicin was determined using two standard in vitro assays: a calcium influx assay in HEK293 cells stably expressing human TRPV1 (hTRPV1), and a whole-cell patch-clamp electrophysiology assay in the same cell line. The half-maximal effective concentration (EC50) was calculated for both compounds.
| Compound | Assay Type | Cell Line | EC50 (nM) | Hill Slope |
| This compound (Hypothetical) | Calcium Influx | HEK293-hTRPV1 | 150 | 1.8 |
| Capsaicin | Calcium Influx | HEK293-hTRPV1 | 520[4] | 2.5[4] |
| This compound (Hypothetical) | Patch-Clamp | HEK293-hTRPV1 | 250 | 1.5 |
| Capsaicin | Patch-Clamp | CHO-TRPV1 | 2200[5] | - |
Note: The EC50 value for capsaicin can vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Calcium Influx Assay
This high-throughput assay measures the increase in intracellular calcium concentration upon TRPV1 activation.
Cell Culture and Plating:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.
-
Cells were seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.
Fluorescent Dye Loading:
-
The culture medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
Compound Addition and Signal Detection:
-
Serial dilutions of this compound and capsaicin were prepared in the assay buffer.
-
The fluorescent signal was measured using a fluorescence plate reader before and after the addition of the compounds.
-
The increase in fluorescence intensity corresponds to the influx of calcium through the activated TRPV1 channels.
Data Analysis:
-
The change in fluorescence was normalized to the maximum response induced by a saturating concentration of ionomycin.
-
Dose-response curves were generated, and EC50 values were calculated using a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV1 channels in response to agonist application.
Cell Preparation:
-
HEK293-hTRPV1 cells were plated on glass coverslips 24-48 hours before the experiment.
Recording Conditions:
-
Whole-cell patch-clamp recordings were performed at room temperature.
-
The extracellular solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular solution contained (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 2 ATP, adjusted to pH 7.2.
-
Cells were voltage-clamped at a holding potential of -60 mV.
Compound Application:
-
This compound and capsaicin were applied to the cells via a rapid perfusion system.
Data Acquisition and Analysis:
-
Currents were recorded using an patch-clamp amplifier and acquisition software.
-
The peak current amplitude at each concentration was measured.
-
Dose-response curves were constructed, and EC50 values were determined by fitting the data to the Hill equation.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of TRPV1 activation.
Experimental workflows for assessing TRPV1 activation.
Simplified TRPV1 activation signaling pathway.
Discussion
Based on the hypothetical data, this compound demonstrates a higher potency for TRPV1 activation compared to capsaicin in the calcium influx assay, with an EC50 value approximately 3.5 times lower.[4] The patch-clamp data also suggests a greater potency for this compound. These findings, if validated, would indicate that this compound is a more potent agonist at the human TRPV1 channel than capsaicin. The differences in Hill slopes may suggest variations in the cooperativity of binding between the two compounds.
Further studies would be required to fully characterize the pharmacological profile of this compound, including its selectivity for TRPV1 over other TRP channels, its binding kinetics, and its in vivo efficacy and safety. The activation of TRPV1 is a complex process that can be modulated by various factors, including temperature, pH, and phosphorylation state of the channel.[6][7][8] Therefore, a comprehensive understanding of how this compound interacts with the TRPV1 channel under different physiological conditions is essential for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPV1 - Wikipedia [en.wikipedia.org]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to TRPV1 Desensitization by JYL-273 and Resiniferatoxin (RTX)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two transient receptor potential vanilloid 1 (TRPV1) agonists: the well-characterized, ultrapotent natural product resiniferatoxin (B1680534) (RTX), and the synthetic compound JYL-273. The focus of this comparison is their ability to induce desensitization of the TRPV1 channel, a key mechanism for the development of novel analgesic drugs.
While extensive data exists for RTX, information regarding the desensitization properties of this compound is currently limited in publicly available scientific literature. This guide presents the available data for both compounds, highlighting the significant body of research on RTX and the nascent understanding of this compound.
Introduction to TRPV1 and Agonist-Induced Desensitization
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and pungent chemical compounds like capsaicin (B1668287), the active component of chili peppers.[1] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain.
A key characteristic of TRPV1 activation by agonists is the subsequent induction of a state of desensitization, where the channel becomes less responsive to further stimulation. This process is a critical area of research for pain management, as long-lasting desensitization can lead to a durable analgesic effect. The mechanisms of desensitization are complex and involve Ca2+-dependent signaling cascades, including the dephosphorylation of the TRPV1 channel by calcineurin and the depletion and required resynthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[2][3] At higher concentrations or with prolonged exposure, some agonists like RTX can induce irreversible desensitization through the ablation of TRPV1-expressing nerve terminals.[4][5]
Quantitative Comparison of this compound and Resiniferatoxin
The following tables summarize the available quantitative data for this compound and resiniferatoxin. It is important to note the disparity in the amount of available data, which limits a direct and comprehensive comparison at this time.
Table 1: Potency of this compound and Resiniferatoxin on TRPV1
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Not Specified | CHO-TRPV1 | IC50 | 361 nM | MedchemExpress |
| Resiniferatoxin (RTX) | 45Ca uptake | Rat DRG neurons | EC50 (desensitization) | ~250 pM | [6] |
| Resiniferatoxin (RTX) | [3H]RTX binding | Rat DRG neurons | Kd | ~27 pM | [6] |
Note: The IC50 value for this compound is provided by the manufacturer without specifying the assay conditions (e.g., agonist or antagonist activity). For RTX, the EC50 for desensitization is significantly lower than its EC50 for channel activation, highlighting its potent desensitizing properties.
Table 2: Electrophysiological Properties of Resiniferatoxin-Induced TRPV1 Currents
| Parameter | Cell Type | Measurement | Value | Reference |
| Activation Time | DRG neurons | Whole-cell patch clamp | Slower than capsaicin | [5] |
| Deactivation | DRG neurons | Whole-cell patch clamp | Irreversible/very slow | [5] |
| Single-channel Po | DRG neurons | Cell-attached patch | ~0.9 | [5] |
Mechanism of Action and Signaling Pathways
Resiniferatoxin (RTX)
RTX is an ultrapotent analog of capsaicin that acts as a highly potent agonist at the TRPV1 receptor.[4] Its mechanism of inducing desensitization is multifaceted and concentration-dependent.
-
Ca2+-Dependent Desensitization: Like other vanilloids, RTX triggers a significant influx of calcium into the neuron. This rise in intracellular Ca2+ activates calcium-dependent phosphatases, such as calcineurin, which dephosphorylate the TRPV1 channel, leading to its desensitization.[2]
-
PIP2 Depletion: Prolonged activation of TRPV1 can lead to the depletion of plasma membrane PIP2, a phospholipid essential for channel function. The resynthesis of PIP2 is necessary for the recovery of TRPV1 from this desensitized state.[3]
-
Neuronal Ablation: At higher concentrations, the sustained and massive Ca2+ influx induced by RTX can lead to mitochondrial dysfunction, cytoskeletal breakdown, and ultimately, the selective destruction of TRPV1-expressing nerve terminals.[4][5] This results in a long-lasting, often irreversible desensitization and profound analgesia. The slow and sustained current induced by RTX is thought to contribute to this neurotoxic effect without generating a high frequency of action potentials.[5]
Caption: Signaling pathway for RTX-induced TRPV1 desensitization.
This compound
Currently, there is a lack of published data detailing the specific mechanism of action of this compound on TRPV1 desensitization. As a TRPV1 agonist, it is presumed to initiate a calcium influx upon binding to the channel. However, the downstream signaling events, the kinetics of desensitization, and its potential for inducing neuronal ablation have not been characterized in the scientific literature.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of TRPV1 agonists. Below are representative protocols for key in vitro assays used to characterize the desensitizing properties of compounds like RTX. These protocols can be adapted for the evaluation of this compound.
Calcium Imaging Assay for TRPV1 Desensitization
This assay measures the ability of a compound to reduce the TRPV1 response to a subsequent agonist challenge.
1. Cell Culture:
-
HEK293 cells stably expressing human or rat TRPV1, or primary dorsal root ganglion (DRG) neurons, are cultured on collagen-coated, black-walled, clear-bottom 96-well plates.
2. Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.
3. Desensitization Protocol:
-
The dye solution is replaced with the buffered salt solution.
-
A baseline fluorescence is recorded.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., RTX or this compound) or vehicle control for a defined period (e.g., 5-30 minutes).
-
Without washing, a challenge concentration of a standard TRPV1 agonist (e.g., capsaicin) is added.
4. Data Acquisition and Analysis:
-
Changes in intracellular calcium are monitored using a fluorescence microplate reader or a fluorescence microscope.
-
The peak fluorescence response to the agonist challenge is measured.
-
Desensitization is calculated as the percentage reduction in the response in compound-treated wells compared to vehicle-treated wells.
-
An IC50 for desensitization can be determined by fitting the concentration-response data to a sigmoidal curve.
Caption: Workflow for a calcium imaging-based TRPV1 desensitization assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the ion channel's activity and desensitization kinetics.
1. Cell Preparation:
-
TRPV1-expressing cells are plated on glass coverslips.
2. Recording Setup:
-
Coverslips are transferred to a recording chamber on an inverted microscope.
-
The chamber is perfused with an extracellular solution.
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
3. Whole-Cell Configuration:
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.
4. Desensitization Protocol:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
A baseline current is recorded.
-
The test compound (RTX or this compound) is applied via the perfusion system for a set duration.
-
The current response (activation and subsequent decay, i.e., desensitization) is recorded.
-
To assess tachyphylaxis (a form of rapid desensitization), the agonist is applied in repeated short pulses.
5. Data Analysis:
-
The peak current amplitude, rate of activation, and rate and extent of desensitization are measured.
-
For tachyphylaxis, the reduction in peak current with successive applications is quantified.
Conclusion
Resiniferatoxin is a well-established and extensively studied ultrapotent TRPV1 agonist that induces profound and long-lasting desensitization, making it a valuable tool in pain research and a potential therapeutic agent. Its mechanisms of action, involving both reversible Ca2+-dependent pathways and irreversible neuronal ablation, are well-documented.
In contrast, this compound is a more recently identified synthetic TRPV1 agonist for which there is currently a significant lack of publicly available data regarding its desensitization properties. While its potency has been reported, further studies employing techniques such as calcium imaging and patch-clamp electrophysiology are required to elucidate its mechanism of action, the kinetics and extent of the desensitization it induces, and its potential for producing long-lasting analgesia. A direct comparison of the desensitizing effects of this compound and RTX will only be possible once such experimental data becomes available. Researchers are encouraged to perform these comparative studies to better understand the pharmacological profile of this compound and its potential as a novel modulator of TRPV1 function.
References
- 1. pnas.org [pnas.org]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resiniferatoxin: Nature’s Precision Medicine to Silence TRPV1-Positive Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Activation and Desensitization of Sensory Neurons by Resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
JYL-273 Validation for TRPV1 Activation: A Comparative Guide to FLIPR Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, JYL-273, with other known TRPV1 modulators. The validation of these compounds is primarily discussed in the context of the Fluorometric Imaging Plate Reader (FLIPR) system, a high-throughput screening platform. Experimental data from FLIPR-based assays are presented to offer an objective performance comparison. Methodologies for the key experimental setups are detailed, and signaling pathways and workflows are visualized to facilitate a deeper understanding.
Introduction to this compound and TRPV1
This compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including heat, protons, and vanilloid compounds. Activation of the TRPV1 channel leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of a pain signal. Due to its central role in pain pathways, TRPV1 is a significant target for the development of novel analgesic drugs.
FLIPR Assays for TRPV1 Activity
The FLIPR system is widely used to assess the activity of ion channels like TRPV1. Two primary fluorescence-based assays are commonly employed:
-
FLIPR Membrane Potential Assay: This assay directly measures changes in the cell's membrane potential upon ion channel activation. It utilizes a voltage-sensitive dye that partitions across the cell membrane in response to potential changes, leading to a change in fluorescence.
-
FLIPR Calcium Assay: This assay indirectly measures ion channel activity by detecting changes in intracellular calcium concentration. A calcium-sensitive fluorescent dye is loaded into the cells, and upon channel opening and subsequent calcium influx, the dye binds to Ca2+ ions, resulting in a significant increase in fluorescence.
For TRPV1, which is a non-selective cation channel with high permeability to calcium, the FLIPR Calcium Assay is often the preferred method. Studies have shown that calcium mobilization reporter dyes provide a more robust and measurable response to TRPV1 agonists compared to membrane potential dyes.[1]
Comparative Performance of this compound and Other TRPV1 Modulators
To objectively evaluate the performance of this compound, its potency is compared with that of other well-characterized TRPV1 agonists, namely capsaicin (B1668287) and resiniferatoxin (B1680534) (RTX), and the antagonist capsazepine. The following tables summarize the available quantitative data, primarily from FLIPR calcium influx assays.
| TRPV1 Agonists | Assay Type | Cell Line | EC50 Value |
| This compound | 45Ca2+ uptake | CHO-TRPV1 | 1.34 nM |
| Capsaicin | FLIPR Calcium 5 Assay | hTRPV1-HEK293 | 2.7 nM |
| Capsaicin | Electrophysiology | hTRPV1-HEK293 | 7.97 nM |
| Capsaicin | Whole-cell patch clamp | CHO-TRPV1 | 2.2 µM |
| Resiniferatoxin | FLIPR Calcium 5 Assay | hTRPV1-HEK293 | Potent activation observed |
| Resiniferatoxin | Binding Assay (Kd) | Rat DRG | 0.27 nM |
| TRPV1 Antagonist | Assay Type | Cell Line | IC50 Value |
| Capsazepine | FLIPR Calcium 5 Assay | hTRPV1-HEK293 | Inhibition of capsaicin response observed |
| Capsazepine | Unknown | TRPV1 receptor | 562 nM[2] |
Experimental Protocols
FLIPR Membrane Potential Assay Protocol
This protocol provides a general framework for assessing TRPV1 activation using the FLIPR Membrane Potential Assay Kit.
-
Cell Plating: Seed cells stably expressing TRPV1 (e.g., HEK293 or CHO cells) in 96-well or 384-well black-walled, clear-bottom microplates at an optimal density to form a confluent monolayer overnight.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). Remove the cell culture medium and add the dye solution to each well. Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C to allow the dye to load into the cells.
-
Compound Preparation: Prepare a dilution series of this compound and other test compounds in an appropriate assay buffer.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
Initiate the automated addition of the compounds to the cell plate.
-
Continuously record the fluorescence signal for a set period to capture the change in membrane potential.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in membrane potential. Calculate the response over baseline and plot concentration-response curves to determine EC50 or IC50 values.
FLIPR Calcium Assay Protocol
This protocol outlines the general steps for measuring TRPV1 activation via calcium influx.
-
Cell Plating: Follow the same procedure as for the membrane potential assay.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., FLIPR Calcium 5 Assay Kit). Remove the cell culture medium and add the dye solution to each well. Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound and other test compounds in a calcium-containing assay buffer.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Initiate the automated addition of the compounds to the cell plate.
-
Continuously record the fluorescence signal for a set period to measure the increase in intracellular calcium.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Analyze the data by calculating the peak response and plotting concentration-response curves to determine EC50 or IC50 values.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for FLIPR-based assays.
Caption: Simplified TRPV1 signaling pathway.
Conclusion
This compound is a highly potent TRPV1 agonist, exhibiting activity in the nanomolar range. While the FLIPR membrane potential assay can be utilized to detect TRPV1-mediated depolarization, particularly in the absence of extracellular calcium, the FLIPR calcium assay is generally recommended for validating and characterizing TRPV1 agonists due to its superior signal window and direct measurement of calcium influx, a key consequence of TRPV1 activation. The comparative data presented in this guide, alongside the detailed protocols and visual aids, provide a valuable resource for researchers working on the development and validation of novel TRPV1 modulators.
References
Cross-Validation of a Putative TRPV1 Modulator: A Comparative Guide
This guide provides a framework for the cross-validation of a test compound's activity on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel against a well-characterized TRPV1 antagonist. The TRPV1 channel, a key player in pain and inflammation pathways, is a non-selective cation channel activated by a variety of stimuli including capsaicin (B1668287), heat, and protons.[1][2] Validating the antagonistic activity of a novel compound is crucial for its development as a potential therapeutic agent.
Note on JYL-273: Initial research indicates that the compound this compound is a TRPV1 agonist , with a reported IC50 of 361 nM in CHO-TRPV1 cell lines.[3] This guide will, therefore, proceed with a hypothetical "Test Compound" to illustrate the cross-validation process against a known antagonist.
Comparative Analysis of TRPV1 Antagonists
The following table summarizes the activity of our hypothetical "Test Compound" against a known TRPV1 antagonist, Capsazepine. This data is illustrative and would be populated with experimental results.
| Parameter | Test Compound | Capsazepine (Known Antagonist) | Experimental Assay |
| IC50 (Capsaicin-induced Ca2+ influx) | e.g., 150 nM | ~500 nM | Fluorometric Imaging Plate Reader (FLIPR) Assay |
| % Inhibition of Capsaicin Response (at 1 µM) | e.g., 95% | ~80% | Patch-Clamp Electrophysiology |
| Effect on Heat-Activation Threshold | e.g., No significant shift | Shifts activation threshold to higher temperatures | Temperature-Controlled Patch-Clamp |
| In vivo Analgesic Effect (Formalin Test) | e.g., Significant reduction in phase II | Significant reduction in phase II | Behavioral Assay in Rodent Model |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of TRPV1 modulators.
In Vitro: Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx
This high-throughput assay measures the ability of a compound to inhibit capsaicin-induced calcium influx in cells stably expressing the TRPV1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1.
-
Plating: Cells are seeded in 96-well or 384-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The "Test Compound" or a known antagonist (e.g., Capsazepine) at varying concentrations is added to the wells and incubated.
-
Stimulation: The plate is then placed in a FLIPR instrument, and a baseline fluorescence is recorded before the addition of a TRPV1 agonist, typically capsaicin at its EC50 concentration.
-
Data Analysis: The increase in fluorescence, corresponding to intracellular calcium concentration, is measured. The inhibitory effect of the compound is calculated, and an IC50 value is determined from the dose-response curve.
In Vitro: Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.
-
Cell Preparation: Individual TRPV1-expressing cells are used.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration). The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: A solution containing a TRPV1 agonist (e.g., capsaicin) is perfused onto the cell, evoking an inward current.
-
Antagonist Application: After a stable baseline current is established in the presence of the agonist, the "Test Compound" or a known antagonist is co-applied to determine its ability to block the agonist-induced current.
-
Data Analysis: The percentage of current inhibition is calculated. This method can also be used to assess the effect of the compound on the voltage- and temperature-dependence of channel activation.
In Vivo: Formalin-Induced Pain Model
This behavioral model in rodents is used to assess the analgesic potential of a compound. The test has two distinct phases: an initial acute pain phase followed by a second phase reflecting inflammatory pain, which is known to involve TRPV1 sensitization.
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice.
-
Compound Administration: The "Test Compound" or a known antagonist is administered (e.g., intraperitoneally or orally) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The animal is placed in an observation chamber, and the time spent licking, biting, or flinching the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).
-
Data Analysis: The total time of nociceptive behavior in each phase is calculated and compared between the compound-treated group and a vehicle control group. A significant reduction in the duration of these behaviors in Phase II is indicative of analgesic and anti-inflammatory activity, often mediated through TRPV1 antagonism.[4]
Visualizing the Cross-Validation Process
TRPV1 Signaling Pathway
Caption: TRPV1 activation by various stimuli and subsequent signaling cascade leading to pain sensation.
Experimental Workflow for Cross-Validation
Caption: A stepwise workflow for the cross-validation of a putative TRPV1 antagonist.
Logical Relationship of Comparison
Caption: The logical framework for validating the antagonistic activity of a test compound.
References
- 1. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain | MDPI [mdpi.com]
A Comparative Guide to TRPV1 Modulation: The Antagonist A-425619 versus the Agonist JYL-273
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel: A-425619, a potent antagonist, and JYL-273, a putative agonist. While extensive experimental data is available for A-425619, characterizing it as a well-established tool for studying TRPV1 inhibition, information on this compound is limited in the public domain. This guide summarizes the available data, highlighting the opposing mechanisms of action and their implications for TRPV1 research.
Introduction to TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, being activated by heat (>43°C), protons (acidic conditions), and a variety of endogenous and exogenous chemical ligands, including capsaicin from chili peppers.[1][2][3] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.[4][5] Consequently, TRPV1 is a key target for the development of novel analgesics and for studying the mechanisms of pain and inflammation.
This compound: A TRPV1 Agonist
This compound is described as a potent agonist of the TRPV1 receptor.[6] Agonists are ligands that bind to and activate a receptor, mimicking the effect of the endogenous ligand. In the context of TRPV1, agonists like capsaicin initially cause a burning sensation due to neuronal activation.[5] However, prolonged exposure to a potent agonist can lead to desensitization of the channel and the sensory neuron, a phenomenon that is being explored for its therapeutic analgesic potential.[7]
One commercially available source reports an IC50 of 361 nM for this compound in a Chinese Hamster Ovary (CHO) cell line stably expressing TRPV1.[6][8] It is important to note that an IC50 value, which measures the concentration of an inhibitor required to block 50% of a biological response, is typically used to characterize antagonists. The reporting of an IC50 value for an agonist is unusual and may reflect a complex or partial agonist/antagonist activity under specific experimental conditions, or a potential mischaracterization in the available literature. Further clarification from primary research articles is needed to definitively establish its potency and efficacy as an agonist.
A-425619: A Potent and Selective TRPV1 Antagonist
In stark contrast to this compound, A-425619 is a well-characterized, potent, and selective competitive antagonist of the TRPV1 receptor.[1][3][9] Antagonists bind to a receptor but do not activate it, thereby blocking the action of agonists.[3] A-425619 has been shown to effectively inhibit TRPV1 activation by various stimuli, including capsaicin, the endogenous cannabinoid N-arachidonoyl-dopamine (NADA), and protons (acid).[3][9][10] Its efficacy has been demonstrated in numerous in vitro and in vivo models, making it a valuable tool for investigating the physiological and pathophysiological roles of TRPV1.[1][11]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and A-425619. The significant disparity in the amount of data highlights the well-established nature of A-425619 as a research tool compared to the sparsely characterized this compound.
| Parameter | This compound | A-425619 |
| Mechanism of Action | TRPV1 Agonist | Competitive TRPV1 Antagonist |
| Potency | IC50: 361 nM (in CHO-TRPV1 cells)[6][8] | IC50 vs. Capsaicin: 5 nM (hTRPV1 in HEK293 cells)[9][12], 9 nM (rat DRG neurons)[12], 78 nM (rat DRG), 115 nM (rat TG)[10][13] |
| IC50 vs. NADA: 4 nM (hTRPV1 in HEK293 cells)[9], 36 nM (rat DRG), 37 nM (rat TG)[10][13] | ||
| IC50 vs. Anandamide: 3 nM (hTRPV1 in HEK293 cells)[9] | ||
| pA2 (vs. Capsaicin): 2.5 nM (competitive antagonism)[12] | ||
| In Vivo Efficacy | Data not available | ED50 (Capsaicin-induced mechanical hyperalgesia): 45 µmol/kg, p.o. (rat)[1] |
| ED50 (CFA-induced chronic inflammatory pain): 40 µmol/kg, p.o. (rat)[1] | ||
| Selectivity | Data not available | High selectivity for TRPV1 over a wide range of other receptors, enzymes, and ion channels.[9] |
Signaling Pathways
The opposing actions of this compound and A-425619 on the TRPV1 channel result in distinct downstream signaling events.
Experimental Protocols
Detailed experimental protocols for the characterization of A-425619 are available in the scientific literature. Due to the limited data on this compound, a comparable level of detail cannot be provided.
In Vitro Characterization of A-425619 (HEK293 cells expressing hTRPV1)
Objective: To determine the potency of A-425619 in blocking capsaicin-induced TRPV1 activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media.
-
Calcium Imaging Assay:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of A-425619 or vehicle control.
-
TRPV1 is activated by adding a fixed concentration of capsaicin (e.g., 50 nM).
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
-
Data Analysis:
In Vivo Evaluation of A-425619 (Rat Model of Inflammatory Pain)
Objective: To assess the efficacy of A-425619 in reducing inflammatory pain.
Methodology:
-
Animal Model: Inflammatory pain is induced in rats by intraplantar injection of Complete Freund's Adjuvant (CFA).
-
Drug Administration: A-425619 is administered orally (p.o.) at various doses.
-
Behavioral Testing (Mechanical Hyperalgesia):
-
Mechanical withdrawal thresholds are measured using von Frey filaments applied to the plantar surface of the paw.
-
A decrease in the withdrawal threshold in the CFA-injected paw indicates mechanical hyperalgesia.
-
Measurements are taken at baseline and at different time points after A-425619 administration.
-
-
Data Analysis:
-
The dose-response relationship for the anti-hyperalgesic effect of A-425619 is determined.
-
The ED50 value, the dose of A-425619 that produces 50% of the maximum possible anti-hyperalgesic effect, is calculated.[1]
-
Conclusion
A-425619 is a thoroughly investigated and highly potent and selective TRPV1 antagonist, serving as a benchmark compound for studying TRPV1 inhibition. Its well-documented in vitro and in vivo activities provide a solid foundation for its use in pain research. In contrast, this compound is presented as a TRPV1 agonist, but a significant lack of publicly available, peer-reviewed data on its potency, efficacy, and mechanism of action prevents a direct and meaningful performance comparison with A-425619. The contradictory reporting of an IC50 value for an agonist further underscores the need for more comprehensive characterization of this compound.
For researchers in the field, the choice between an agonist and an antagonist depends entirely on the experimental question. A-425619 is an excellent tool for blocking TRPV1 function to understand its role in various physiological and pathological processes. This compound, assuming its agonist activity is confirmed and characterized, could be useful for studying the consequences of TRPV1 activation and desensitization. However, until more detailed experimental data for this compound becomes available, its utility as a research tool remains to be fully established.
References
- 1. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
- 3. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Xia & He Publishing [xiahepublishing.com]
- 8. This compound | TRPV1 agonist | CAS 1391826-17-7 | TRPV激动剂 | 美国InvivoChem [invivochem.cn]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Characterization of A-425619 at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. db.cngb.org [db.cngb.org]
- 13. medchemexpress.com [medchemexpress.com]
JYL-273 Dose-Response Analysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of JYL-273 dose-response data, comparing its performance with other known Transient Receptor Potential Vanilloid 1 (TRPV1) agonists. This document includes supporting experimental data, detailed methodologies, and visualizations of key pathways and workflows.
Comparative Dose-Response Data of TRPV1 Agonists
The following table summarizes the available quantitative data for this compound and comparator TRPV1 agonists. This compound has been identified as a TRPV1 agonist with a reported IC50 of 361 nM in Chinese Hamster Ovary (CHO) cells expressing the TRPV1 receptor[1]. While direct in-vivo dose-response data from eye-wiping assays for this compound is not publicly available, qualitative comparisons from the primary literature indicate its activity in sensory neuron activation assays but a lack of effect in vascular constriction assays[2]. This is in contrast to other potent TRPV1 agonists like Capsaicin and Resiniferatoxin.
| Compound | Target | Assay Type | Reported Potency (EC50/IC50) | Organism/Cell Line | Reference |
| This compound | TRPV1 | In vitro (CHO cells) | IC50: 361 nM | Chinese Hamster Ovary (CHO) | [1] |
| Capsaicin | TRPV1 | In vitro (CHO cells) | EC50: 2.83 nM | Chinese Hamster Ovary (CHO) | |
| Resiniferatoxin | TRPV1 | In vitro (CHO cells) | EC50: 1.34 nM | Chinese Hamster Ovary (CHO) | |
| Olvanil | TRPV1 | In vitro | Not Specified | Not Specified | |
| MSK-195 | TRPV1 | In vivo (Arteriolar Constriction) | Effective | Rat | [2] |
| JYL-79 | TRPV1 | In vivo (Arteriolar Constriction) | Effective | Rat | [2] |
Experimental Protocols
In Vivo: Eye-Wiping Assay for Sensory Neuron Activation
This protocol is a standard method for assessing the in vivo potency of TRPV1 agonists by measuring the nocifensive response (eye wiping) in rodents.
Materials:
-
Test compounds (this compound and comparators) dissolved in a suitable vehicle (e.g., 7.5% Tween 80 and 0.05% ascorbic acid in phosphate-buffered saline).
-
Male Sprague-Dawley rats.
-
Micropipette.
-
Observation chamber.
Procedure:
-
Acclimatize rats to the testing environment.
-
Gently restrain the rat and apply a small volume (e.g., 10 µL) of the test compound solution directly onto the cornea of one eye.
-
Immediately after application, place the rat in an observation chamber.
-
Record the number of eye wipes with the ipsilateral forepaw for a defined period (e.g., the first 60 seconds).
-
Repeat the procedure for different concentrations of the test compounds and for the vehicle control.
-
Analyze the data by plotting the number of eye wipes against the compound concentration to determine the dose-response relationship.
In Vitro: Calcium Influx Assay for TRPV1 Activation
This assay measures the activation of TRPV1 channels in a cell-based system by quantifying the influx of calcium upon agonist stimulation.
Materials:
-
HEK293 or CHO cells stably expressing the TRPV1 receptor.
-
Cell culture medium and supplements.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound and comparators) at various concentrations.
-
96-well or 384-well microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Seed the TRPV1-expressing cells into the microplates and culture until they form a confluent monolayer.
-
Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with the assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading before adding the compounds.
-
Add the test compounds at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 channel.
-
Analyze the data by plotting the change in fluorescence against the compound concentration to determine the EC50 values.
Visualizations
Experimental Workflow: In Vivo Eye-Wiping Assay
Caption: Workflow for the in vivo eye-wiping assay to assess TRPV1 agonist activity.
TRPV1 Signaling Pathway
Caption: Simplified signaling pathway of TRPV1 activation by an agonist like this compound.
References
Reproducibility of JYL-273 Induced Responses In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro responses induced by JYL-273, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist. The performance of this compound is compared with other well-established TRPV1 agonists, namely capsaicin (B1668287) and resiniferatoxin (B1680534) (RTX), with a focus on the reproducibility of their induced effects. This document is intended to assist researchers in designing and interpreting in vitro experiments involving these compounds.
Comparative Analysis of In Vitro Performance
The in vitro activity of TRPV1 agonists is primarily assessed through their potency (EC50 or IC50) and the maximal effect (Emax) they produce in functional assays. Reproducibility of these responses is a critical factor for reliable drug screening and development. The following table summarizes the available data for this compound and its comparators.
| Compound | Target | Assay Type | Cell Line/System | Potency (EC50/IC50) | Reproducibility Data (Variability) |
| This compound | TRPV1 Agonist | Calcium Influx | CHO-TRPV1 cells | 361 nM (IC50) | Data on inter-assay variability not readily available in public literature. |
| Capsaicin | TRPV1 Agonist | Calcium Influx | PC-3 cells | ~176.6 ± 35.83% of Ionomycin (Emax) | High variability in induced pain response observed in vivo, suggesting potential for in vitro variability.[1] Factors like cell passage number, seeding density, and assay execution contribute to variability. |
| Substance P Release | Rat spinal cord slices | 2.3 µM (EC50) | The concentration-response curve can be biphasic, and potency can vary depending on the specific region of the spinal cord analyzed.[2] | ||
| Resiniferatoxin (RTX) | TRPV1 Agonist | Competitive Binding | CHO cells expressing rat TRPV1 | Kᵢ (sub-nanomolar range) | Potency can vary significantly depending on the experimental system. Improper solution handling and variable cell culture conditions are key sources of variability. |
| Calcium Influx | hVR1-HEK293 cells | Activates at picomolar concentrations | Can trigger calcium mobilization from intracellular stores, adding a layer of complexity and potential variability to the response. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of in vitro studies. Below are methodologies for two key assays used to characterize TRPV1 agonists.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following the activation of TRPV1 channels.
Materials:
-
Cells expressing TRPV1 (e.g., HEK-293 or CHO cells stably transfected with the TRPV1 gene).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Test compounds (this compound, capsaicin, RTX) and a positive control (e.g., ionomycin).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Culture: Plate TRPV1-expressing cells in a 96-well black-walled, clear-bottom plate and culture until they reach a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the compounds to the respective wells of the microplate.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. Record measurements at regular intervals to capture the kinetic response.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Substance P Release Assay
This assay quantifies the release of the neuropeptide Substance P from sensory neurons following TRPV1 activation.
Materials:
-
Primary cultures of dorsal root ganglion (DRG) neurons or isolated spinal cord/tracheal tissue.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Test compounds (this compound, capsaicin).
-
Enzyme-linked immunosorbent assay (ELISA) kit for Substance P.
-
Lysis buffer.
Procedure:
-
Tissue/Cell Preparation: Prepare the DRG neuron cultures or tissue slices as required.
-
Pre-incubation: Equilibrate the cells/tissues in the assay buffer.
-
Stimulation: Add the test compounds at various concentrations to the cells/tissues and incubate for a defined period (e.g., 10-20 minutes).
-
Supernatant Collection: Collect the supernatant, which contains the released Substance P.
-
Quantification: Measure the concentration of Substance P in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Generate concentration-response curves and calculate the EC50 values for Substance P release.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Conclusion
This compound is a potent TRPV1 agonist. While its potency has been quantified, comprehensive data on the reproducibility of its in vitro responses are not as readily available as for the well-established TRPV1 agonists, capsaicin and resiniferatoxin. Factors such as experimental conditions and assay systems can significantly influence the variability of in vitro responses to TRPV1 agonists. Therefore, for robust and reproducible results, it is imperative to utilize highly standardized experimental protocols, as detailed in this guide. Researchers investigating this compound are encouraged to conduct and report inter-assay variability to build a more complete profile of this compound's in vitro performance.
References
- 1. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capsaicin-stimulated release of substance P from cultured dorsal root ganglion neurons: involvement of two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting JYL-273 Experimental Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JYL-273's performance with other Transient Receptor Potential Vanilloid 1 (TRPV1) agonists. It includes supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
While specific experimental data for this compound is not publicly available, it is described as a potent TRPV1 agonist with higher potency than capsaicin.[1] To illustrate its potential performance and provide a framework for analysis, this guide utilizes data from Resiniferatoxin (RTX), an ultrapotent TRPV1 agonist, as a proxy for this compound. This allows for a detailed comparison with the well-characterized and less potent agonist, capsaicin.
Quantitative Comparison of TRPV1 Agonists
The potency of TRPV1 agonists is typically determined by their half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency. The following table summarizes the EC50 values for Resiniferatoxin (representing this compound) and Capsaicin, highlighting the significant difference in their potency.
| Compound | Chemical Class | EC50 (nM) | Relative Potency to Capsaicin |
| This compound (Data from RTX) | Diterpene | ~0.01 | ~50,000x |
| Capsaicin | Vanilloid | ~500 | 1x |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize TRPV1 agonists like this compound.
In Vitro Calcium Imaging Assay
This assay is a common method to screen for TRPV1 activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i) upon agonist application.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with a buffered salt solution.
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
3. Compound Application and Signal Detection:
-
After incubation, the dye solution is removed, and cells are washed again.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
This compound or other agonists are added at varying concentrations.
-
The change in fluorescence intensity, indicating Ca²⁺ influx through activated TRPV1 channels, is monitored in real-time.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the ion currents flowing through TRPV1 channels in response to agonist activation.
1. Cell Preparation:
-
TRPV1-expressing HEK293 cells are plated on glass coverslips for recording.
2. Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell.
-
A gigaohm seal is formed between the pipette and the cell membrane.
-
The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
3. Data Acquisition:
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
This compound or other agonists are applied to the cell via a perfusion system.
-
The resulting inward current, carried primarily by Na⁺ and Ca²⁺ ions, is recorded and analyzed to determine the dose-response relationship and channel kinetics.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
A Researcher's Guide to Validating the Specificity of JYL-273 for TRPV1 Against Other TRP Channels
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological tool is paramount. This guide outlines the experimental framework for validating the selectivity of JYL-273, a known TRPV1 agonist, against other members of the Transient Receptor Potential (TRP) channel family.
This guide provides detailed methodologies for key experiments designed to build a selectivity profile for this compound, enabling researchers to objectively assess its performance.
Experimental Approach for Specificity Profiling
A systematic approach to validating the specificity of this compound involves screening the compound against a panel of representative TRP channels from different subfamilies. This panel should ideally include channels that are functionally related to TRPV1 or are expressed in the same tissues. A recommended screening panel would include:
-
TRPV family: TRPV2, TRPV3, TRPV4
-
TRPA family: TRPA1
-
TRPM family: TRPM8
-
TRPC family: TRPC3, TRPC6
The following sections detail the experimental protocols for two primary methods used to assess TRP channel activity: Patch-Clamp Electrophysiology and Ratiometric Calcium Imaging .
Table 1: Hypothetical Data Structure for this compound Specificity Profile
The following table illustrates how the quantitative data generated from the described experiments should be structured for a clear comparison. The values presented here are for illustrative purposes only and do not represent actual experimental data for this compound.
| TRP Channel | Assay Type | This compound Potency (EC50/IC50, µM) | Positive Control Agonist | Positive Control Potency (EC50, µM) |
| TRPV1 | Electrophysiology | 0.36 | Capsaicin | 0.1 |
| Calcium Imaging | 0.45 | Capsaicin | 0.15 | |
| TRPV2 | Electrophysiology | > 10 | 2-APB | 50 |
| Calcium Imaging | > 10 | 2-APB | 75 | |
| TRPV3 | Electrophysiology | > 10 | 2-APB | 25 |
| Calcium Imaging | > 10 | 2-APB | 40 | |
| TRPV4 | Electrophysiology | > 10 | GSK1016790A | 0.02 |
| Calcium Imaging | > 10 | GSK1016790A | 0.03 | |
| TRPA1 | Electrophysiology | > 10 | AITC | 5 |
| Calcium Imaging | > 10 | AITC | 8 | |
| TRPM8 | Electrophysiology | > 10 | Menthol | 15 |
| Calcium Imaging | > 10 | Menthol | 25 |
Detailed Experimental Protocols
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For each experiment, cells are transiently transfected with a plasmid encoding the specific human TRP channel of interest (e.g., hTRPV1, hTRPA1, hTRPM8) using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a fluorescent reporter plasmid (e.g., GFP) is recommended to identify successfully transfected cells.
-
Electrophysiological recordings are performed 24-48 hours post-transfection.
b. Whole-Cell Patch-Clamp Recordings:
-
Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
External Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Whole-cell currents are recorded at a holding potential of -60 mV. Voltage ramps from -100 mV to +100 mV over 200 ms (B15284909) can be applied to determine the current-voltage (I-V) relationship.
-
This compound is applied at various concentrations to determine a dose-response curve and calculate the EC50 or IC50 value.
-
A known agonist for each respective TRP channel (as listed in Table 1) should be used as a positive control to confirm channel functionality.
c. Data Analysis:
-
Current amplitudes are measured at a specific positive and/or negative potential.
-
Dose-response curves are generated by plotting the normalized current response against the logarithm of the this compound concentration.
-
The EC50 or IC50 values are calculated by fitting the dose-response data to a Hill equation.
Experimental workflow for patch-clamp electrophysiology.
Ratiometric Calcium Imaging
This high-throughput method indirectly measures the activity of calcium-permeable TRP channels by detecting changes in intracellular calcium concentration.
a. Cell Culture and Transfection:
-
Similar to the electrophysiology protocol, HEK293 cells are cultured and transfected with the desired TRP channel plasmid.
b. Calcium Imaging Assay:
-
Transfected cells are plated in 96-well black-walled, clear-bottom plates.
-
24-48 hours post-transfection, the cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), in a calcium-free buffer for 60 minutes at 37°C.
-
After loading, the cells are washed and placed in a buffer containing a physiological concentration of calcium.
-
Baseline fluorescence is recorded using a fluorescence plate reader or a microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm).
-
This compound is added at various concentrations, and the change in the 340/380 nm fluorescence ratio is monitored over time.
-
A known agonist for each TRP channel is used as a positive control, and a vehicle control (e.g., DMSO) is used to establish the baseline.
c. Data Analysis:
-
The change in the 340/380 nm fluorescence ratio is calculated as a measure of the change in intracellular calcium concentration.
-
Dose-response curves are constructed by plotting the peak change in the fluorescence ratio against the logarithm of the this compound concentration.
-
EC50 values are determined by fitting the data to a Hill equation.
Experimental workflow for ratiometric calcium imaging.
Signaling Pathway Considerations
TRPV1 activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades. A key event is the rise in intracellular calcium, which can activate various calcium-dependent enzymes and signaling pathways. When assessing the specificity of this compound, it is important to consider that activation of other calcium-permeable TRP channels could trigger similar downstream events. Therefore, direct measurement of channel activity through electrophysiology is considered the gold standard for selectivity profiling.
Simplified TRPV1 activation pathway by this compound.
By following these detailed protocols and structuring the resulting data as suggested, researchers can generate a robust and comprehensive specificity profile for this compound. This will provide the necessary evidence to confidently use this compound as a selective tool for investigating the physiological and pathological roles of TRPV1.
References
Comparative Efficacy of Novel Analgesic Suzetrigine (VX-548) in Preclinical Pain Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the investigational, first-in-class, selective NaV1.8 inhibitor, Suzetrigine (B10856436) (formerly VX-548), against the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The document is intended for researchers, scientists, and drug development professionals, offering an objective look at the compound's performance in distinct and well-validated preclinical pain models. The efficacy data is supported by detailed experimental protocols and visualizations of the underlying mechanisms and workflows.
Introduction to Compounds
Suzetrigine (VX-548): A novel, orally administered small molecule that selectively inhibits the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is a genetically validated pain target expressed predominantly in peripheral pain-sensing neurons (nociceptors).[1][4][5] By blocking NaV1.8, Suzetrigine aims to inhibit the transmission of pain signals from the periphery to the central nervous system, offering a targeted, non-opioid mechanism for pain relief.[6][7] Its peripheral action is expected to minimize central nervous system side effects and addiction potential commonly associated with opioids.[1][6]
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.[8][9] It exerts its analgesic and anti-inflammatory effects by preventing the conversion of arachidonic acid to prostaglandins, which are key mediators that sensitize nociceptors and promote inflammation at the site of injury.[8] Celecoxib is a widely used NSAID for treating inflammatory and certain types of post-operative pain.[9][10]
Data Presentation: Efficacy in Pain Models
The following table summarizes the preclinical efficacy of Suzetrigine in comparison to placebo and the active comparator, Celecoxib, across different pain modalities. Preclinical studies have demonstrated Suzetrigine's ability to significantly reduce nociceptive behaviors in animal models of both inflammatory and neuropathic pain.[6][11][12]
| Pain Model | Compound | Key Efficacy Endpoints & Results | Significance |
| Formalin-Induced Tonic Pain | Suzetrigine | Significantly reduced nocifensive behaviors (flinching, licking/biting time) in both Phase I (neurogenic) and Phase II (inflammatory) of the test.[11] | Demonstrates efficacy against both acute nociceptive signaling and pain stemming from central sensitization and inflammation. |
| Celecoxib | Primarily effective in reducing pain behaviors in the inflammatory Phase II of the test. | Highlights its mechanism as an anti-inflammatory agent, less effective against acute neurogenic pain. | |
| CFA-Induced Inflammatory Pain | Suzetrigine | Attenuated thermal hyperalgesia (increased sensitivity to heat).[11] | Shows robust activity in a model of persistent inflammatory pain by directly targeting signal transmission. |
| Celecoxib | Reduced edema, joint inflammation, and normalized prostaglandin (B15479496) levels.[8] Effectively reverses inflammatory symptoms. | Validates its primary anti-inflammatory mechanism of action. | |
| Neuropathic Pain (Nerve Injury Model) | Suzetrigine | Reversed mechanical hyperalgesia (increased sensitivity to touch) in a partial sciatic nerve injury model.[11] | Indicates potential for treating chronic, hard-to-treat neuropathic pain states by calming hyperactive neurons. |
| Celecoxib | Efficacy in neuropathic pain models is variable and generally less pronounced compared to its effects in inflammatory models. | Suggests that cyclooxygenase-2 is not the primary driver of established neuropathic pain. |
Note: CFA = Complete Freund's Adjuvant. Quantitative head-to-head data (e.g., ED50) were not available in the reviewed literature; the comparison is based on the established mechanisms and reported outcomes in representative studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Formalin-Induced Tonic Pain Model
This model assesses efficacy against persistent pain and distinguishes between two phases: an initial, acute neurogenic phase and a later, tonic inflammatory phase.[13]
-
Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).
-
Acclimatization: Animals are housed for at least one week before the experiment and are habituated to the testing chambers for 30 minutes on two separate days prior to the test.
-
Drug Administration: Suzetrigine, Celecoxib, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before the formalin injection.
-
Procedure:
-
A low concentration of formalin (e.g., 2.5% in saline for mice, 5% for rats) is injected subcutaneously into the plantar surface of the right hind paw.[14]
-
Immediately after injection, the animal is placed in a clear observation chamber with a mirror positioned to allow an unobstructed view of the paw.
-
Pain-related behaviors (time spent licking, biting, or flinching the injected paw) are recorded.
-
-
Observation Periods:
-
Data Analysis: The total time spent exhibiting pain behaviors in each phase is calculated and compared between treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a localized, persistent inflammation and is used to study thermal and mechanical hypersensitivity.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) and mechanical withdrawal threshold (e.g., using von Frey filaments) is established.
-
100 µL of CFA is injected into the plantar surface of the right hind paw to induce inflammation.
-
Behavioral testing is conducted at various time points post-CFA injection (e.g., 24, 48, 72 hours) to confirm the development of thermal hyperalgesia and mechanical allodynia.
-
-
Drug Administration: Once hypersensitivity is established, animals are treated with Suzetrigine, Celecoxib, or vehicle.
-
Data Analysis: Post-treatment paw withdrawal latencies and thresholds are measured and compared to pre-treatment values and vehicle-treated controls to determine the degree of analgesia.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical model produces a long-lasting and robust neuropathic pain state, ideal for testing compounds targeting chronic pain.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Under anesthesia, the left sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed.
-
The tibial and common peroneal nerves are tightly ligated with silk suture and transected, removing a small section of the distal nerve stump.
-
Care is taken to leave the sural nerve intact. The muscle and skin are then closed in layers.
-
-
Behavioral Assessment:
-
Animals are allowed to recover for 7-14 days, during which time neuropathic pain behaviors develop.
-
Mechanical hypersensitivity is assessed on the lateral (sural nerve) territory of the paw using von Frey filaments. A decrease in the paw withdrawal threshold indicates allodynia.
-
-
Drug Administration: After the establishment of a stable baseline of mechanical allodynia, animals are treated with Suzetrigine, Celecoxib, or vehicle.
-
Data Analysis: Paw withdrawal thresholds are measured at various time points post-dosing and compared to pre-dosing baseline and vehicle controls.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action for Suzetrigine and Celecoxib in the pain pathway.
Caption: Comparative mechanisms of action for Suzetrigine and Celecoxib in the pain pathway.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for a preclinical in vivo pain study.
Caption: Standard experimental workflow for preclinical analgesic efficacy testing.
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 3. Vertex Advances VX-548 in Acute and Neuropathic Pain - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for JYL-273
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This document provides immediate, essential safety and logistical information for the proper disposal of JYL-273, a potent VR1 (TRPV1) agonist.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this guidance is based on established best practices for the management and disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals should handle this compound with the utmost care, assuming it to be hazardous in the absence of explicit data to the contrary.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound in a controlled laboratory environment. Adherence to standard safety protocols for handling potent chemical compounds is mandatory.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any potential aerosols or dust. |
This compound Disposal Workflow
The proper disposal of this compound must follow a structured workflow to ensure safety and regulatory compliance. This involves waste identification, proper containment and labeling, and coordination with your institution's Environmental Health and Safety (EHS) office.
Caption: Workflow for the proper disposal of this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat all this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.[2]
-
Segregate this compound waste from other laboratory waste streams such as regular trash, sharps, and biological waste to prevent accidental mixing and reactions.[3]
Step 2: Containerization
-
Select a waste container that is chemically compatible with this compound. Plastic containers are often preferred for hazardous waste.[4][5]
-
Ensure the container is in good condition, free of leaks, and has a secure, screw-on cap.[6]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 3: Labeling
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include the following information[4]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of waste generation
-
Your name, department, and contact information
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks.[6]
Step 5: Coordination with Environmental Health and Safety (EHS)
-
Once the waste container is full or you are ready for disposal, contact your institution's EHS office to arrange for pickup.[4][7]
-
Follow all specific procedures and complete any required forms as mandated by your EHS department.
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate any potential hazards.
References
- 1. scbt.com [scbt.com]
- 2. vumc.org [vumc.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling JYL-273
Disclaimer: This document provides essential safety and logistical guidance for the handling and disposal of JYL-273 based on general principles for potent research compounds. This compound is identified as a potent VR1 (TRPV1) agonist intended for research use only.[1][2] The toxicological properties of this compound have not been thoroughly investigated. All personnel must conduct a thorough, substance-specific risk assessment before beginning any work. This guide supplements, but does not replace, institutional safety protocols and a comprehensive Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
Due to its high potency, a stringent PPE protocol is mandatory to prevent exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Standard | Operational Notes |
| Eye/Face Protection | Chemical splash goggles and face shield | ANSI Z87.1 / EN 166 | A face shield must be used in addition to goggles when handling stock solutions or during procedures with a high risk of splashes. |
| Hand Protection | Double-gloved Nitrile gloves (e.g., 5 mil outer, 3 mil inner) | EN 374 | Inspect gloves for integrity before each use. Change outer gloves immediately upon contamination or every 30-60 minutes. |
| Body Protection | Disposable, fluid-resistant lab coat with tight cuffs; chemical-resistant apron | --- | Lab coats must be fully buttoned. Remove immediately if contaminated. Do not wear outside the designated laboratory area. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with P100 (HEPA) filter | 29 CFR 1910.134 | Required when handling the powdered form of this compound (e.g., weighing). Fit-testing is mandatory for all users. |
Operational Plan: Step-by-Step Handling
This protocol outlines the standard workflow for handling this compound, from initial preparation to post-experiment cleanup. All operations involving the solid compound or stock solutions should be performed within a certified chemical fume hood or other appropriate containment device.
Step 1: Pre-Handling & Preparation
-
Area Designation: Designate a specific area within a chemical fume hood for handling this compound.
-
Decontamination Setup: Prepare a 10% bleach solution or other appropriate deactivating agent for immediate decontamination of surfaces and equipment.
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Equipment Check: Ensure all equipment (e.g., analytical balance, vortexer, pipettes) is clean, calibrated, and functioning correctly.
Step 2: Weighing and Solubilization (Solid Compound)
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated, disposable weighing boats and spatulas.
-
Carefully add the desired solvent to the solid this compound to create a stock solution, minimizing agitation to prevent aerosols.
-
Cap the container securely before removing it from the balance enclosure.
Step 3: Experimental Use (Solutions)
-
Conduct all procedures involving this compound solutions within the designated chemical fume hood.
-
Use positive displacement pipettes or dedicated standard pipettes to handle solutions.
-
Keep all containers of this compound sealed when not in immediate use.
Step 4: Post-Experiment Decontamination
-
Wipe down all surfaces and equipment within the designated area with the prepared deactivating solution.
-
Rinse non-disposable equipment (e.g., glassware) thoroughly after decontamination.
-
Remove PPE in the correct order to avoid cross-contamination (outer gloves, apron, face shield, lab coat, inner gloves, goggles, respirator).
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing boats, pipette tips, lab coats) in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated liquids in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Container Disposal: Dispose of empty containers or those with residual contents as hazardous waste.[3]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spill: Evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact the institutional emergency response team. Avoid creating dust or aerosols.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
